molecular formula C9H9N3O2 B015998 D,L-7-Aza-3-indolylglycine CAS No. 1052209-51-4

D,L-7-Aza-3-indolylglycine

Cat. No.: B015998
CAS No.: 1052209-51-4
M. Wt: 191.19 g/mol
InChI Key: JAOJSANZQPPJLZ-UHFFFAOYSA-N
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Description

D,L-7-Aza-3-indolylglycine, also known as D,L-7-Aza-3-indolylglycine, is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality D,L-7-Aza-3-indolylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-7-Aza-3-indolylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJSANZQPPJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421053
Record name Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052209-51-4
Record name α-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052209-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D,L-7-Aza-3-indolylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Novel Tryptophan Analogue

D,L-7-Aza-3-indolylglycine is a non-canonical, racemic amino acid that belongs to the burgeoning class of azaindole derivatives. Structurally, it is an analogue of tryptophan where a nitrogen atom replaces the carbon at the 7-position of the indole ring, and the alanine side chain is replaced by a glycine moiety. This substitution is not trivial; the introduction of the pyridine nitrogen into the indole core fundamentally alters the electronic landscape of the molecule. This modification imparts unique spectroscopic characteristics, modifies hydrogen bonding capabilities, and influences the overall polarity and acid-base properties.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules targeting a wide range of diseases.[1] Derivatives have been investigated for their neuroprotective, anti-inflammatory, and kinase-inhibiting activities.[1][2] The inherent fluorescence of the 7-azaindole nucleus, which is distinct from that of canonical tryptophan, makes these compounds powerful probes for studying protein structure, folding, and binding interactions.[3]

This guide provides a comprehensive overview of the predicted and inferred physicochemical properties of D,L-7-Aza-3-indolylglycine. While direct experimental data for this specific molecule is scarce in peer-reviewed literature, a robust profile can be constructed by leveraging data from its parent heterocycle, 7-azaindole, and its closest structural analogues, such as 7-azatryptophan and tryptophan. We will explore its core properties, solubility, acidity, and spectral characteristics, providing both theoretical grounding and actionable experimental protocols for its characterization.

PART 1: Core Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the calculated structural properties and provides an estimated profile of key physicochemical parameters.

Molecular Structure and Identity
  • Systematic Name: 2-Amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

  • Common Name: D,L-7-Aza-3-indolylglycine

  • CAS Number: Not assigned.

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

The structure consists of a glycine core where the α-carbon is directly attached to the C3 position of the 7-azaindole ring system. The "D,L" designation indicates a racemic mixture of both (R)- and (S)-enantiomers at the α-carbon.

Summary of Predicted Physicochemical Properties

The following table summarizes the key physicochemical parameters for D,L-7-Aza-3-indolylglycine. These values are estimated based on data from analogous compounds and theoretical calculations, providing a reliable baseline for experimental design.

PropertyEstimated ValueRationale & Commentary
Molecular Weight 191.19 g/mol Calculated from the molecular formula C₉H₉N₃O₂.
pKa₁ (α-carboxyl) ~2.4Based on the typical pKa of the α-carboxyl group in amino acids like tryptophan (pKa = 2.38).[4]
pKa₂ (N7-aza) ~4.5Based on the experimentally determined pKa of the N7 atom in the 7-azaindole nucleus.[3]
pKa₃ (α-amino) ~9.6Based on the typical pKa of the α-amino group in amino acids like glycine (pKa = 9.60).[5]
Isoelectric Point (pI) ~7.05Calculated as (pKa₂ + pKa₃) / 2. This is the pH at which the molecule has a net-zero charge.
Aqueous Solubility Moderately SolubleExpected to be a zwitterionic solid with pH-dependent solubility. Lowest near the pI, increasing significantly at pH < 4 and pH > 10.
LogP (Octanol/Water) < 0.5Predicted to be lower than 7-azatryptophan (LogP ~0.52) due to the shorter, less hydrophobic glycine linker compared to alanine.[6]
UV Absorbance (λmax) ~290 nmThe 7-azaindole chromophore typically exhibits a red-shifted absorption maximum compared to tryptophan (~280 nm).[3]
Fluorescence (λem) ~390-400 nmExhibits a significant Stokes shift with emission shifted to longer wavelengths compared to tryptophan (~354 nm), a key feature for its use as a fluorescent probe.[3]
Topological Polar Surface Area (TPSA) ~92 ŲCalculated based on the structure; similar to 7-azatryptophan, indicating high potential for hydrogen bonding.[6][7]

PART 2: In-Depth Analysis of Key Properties

Acid-Base Chemistry: A Triprotic System

Unlike standard amino acids, D,L-7-Aza-3-indolylglycine is a triprotic acid. Its behavior in aqueous solution is governed by three distinct ionization events, which are critical for understanding its solubility, chromatographic behavior, and biological interactions.

  • α-Carboxyl Group (pKa₁ ≈ 2.4): At very low pH, the carboxyl group is protonated (-COOH). As the pH rises above ~2.4, it deprotonates to form a carboxylate (-COO⁻), contributing the first negative charge.

  • Pyridine Nitrogen (pKa₂ ≈ 4.5): The N7 atom in the azaindole ring acts as a base. In acidic conditions (pH < 4.5), this nitrogen is protonated, giving the heterocyclic ring a positive charge. This feature distinguishes it from tryptophan and can be exploited for pH-dependent binding or spectroscopic studies.[3]

  • α-Amino Group (pKa₃ ≈ 9.6): The α-amino group remains protonated (-NH₃⁺) across a wide pH range. It only begins to deprotonate to its neutral form (-NH₂) as the pH becomes strongly basic (pH > 9.6).

The interplay of these three groups means the molecule exists in four distinct protonation states depending on the pH. The zwitterionic form, where the net charge is zero, exists between pH 4.5 and 9.6.

G pH_low pH < 2.4 Net Charge: +2 pKa1 pKa₁ ≈ 2.4 (-COOH → -COO⁻) pH_low->pKa1 State1 pH 2.4 – 4.5 Net Charge: +1 pKa1->State1 pKa2 pKa₂ ≈ 4.5 (N7H⁺ → N7) State1->pKa2 State2 pH 4.5 – 9.6 Net Charge: 0 (Zwitterion) pKa2->State2 pKa3 pKa₃ ≈ 9.6 (-NH₃⁺ → -NH₂) State2->pKa3 pH_high pH > 9.6 Net Charge: -1 pKa3->pH_high

Caption: Protonation states of D,L-7-Aza-3-indolylglycine vs. pH.

Solubility Profile: The Role of pH

The solubility of this compound is intrinsically linked to its acid-base properties.

  • At Isoelectric Point (pI ≈ 7.05): The molecule has a net-zero charge, minimizing its interaction with water molecules relative to its charged forms. This results in the lowest aqueous solubility.

  • In Acidic Solution (pH < 4.5): The molecule carries a net positive charge (+1 or +2). The carboxylate is protonated, but more importantly, the amino and aza groups are protonated, leading to strong ionic interactions with water and significantly increased solubility.

  • In Basic Solution (pH > 9.6): The molecule carries a net negative charge (-1) as the carboxyl and amino groups are deprotonated. This ionic character also enhances aqueous solubility.

For drug formulation, this pH-dependent solubility is a critical consideration. Buffering solutions to be well away from the pI is essential for creating stable, concentrated aqueous formulations.

Spectroscopic Properties: A Built-in Fluorescent Probe

The most compelling feature of 7-azaindole derivatives is their unique photophysics.

  • UV-Visible Absorption: The replacement of a carbon with a more electronegative nitrogen atom in the indole ring lowers the energy of the π→π* electronic transition. This results in a bathochromic (red) shift of the maximum absorbance (λmax) to around 290 nm, compared to tryptophan's 280 nm.[3] This allows for selective excitation in the presence of tryptophan.

  • Fluorescence: The fluorescence emission is even more dramatically affected, with the emission maximum shifted by over 40 nm to longer wavelengths (~390-400 nm).[3] This large Stokes shift and distinct emission window make D,L-7-Aza-3-indolylglycine an excellent intrinsic fluorescent reporter for probing protein environments with minimal interference from native tryptophans.

PART 3: Experimental Methodologies

To empower researchers, this section provides detailed, self-validating protocols for determining two of the most critical physicochemical parameters: thermodynamic solubility and pKa.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established OECD Guideline 105 and is considered the "gold standard" for measuring thermodynamic solubility.[8]

Causality: The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase. Shaking ensures this equilibrium is reached, and a prolonged incubation period at a constant temperature is crucial for thermodynamic stability.[9][10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid D,L-7-Aza-3-indolylglycine (e.g., 5-10 mg) to a series of glass vials. The excess solid is visually confirmed and ensures that saturation is achieved.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Using a buffer is critical to control the protonation state of the compound.[10]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a minimum of 24-48 hours. This duration is essential to ensure the system reaches thermodynamic equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.[10]

  • Sampling: Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the solid material. For robust phase separation, centrifugation of the sealed vial followed by sampling of the supernatant is highly recommended.

  • Filtration (Self-Validation): Filter the sampled supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a standard curve of the compound in the same buffer.

    • Dilute the filtered saturated solution into the linear range of the standard curve.

    • Quantify the concentration using a validated analytical method, typically UV-Vis spectrophotometry (at ~290 nm) or HPLC-UV.

  • Data Analysis: The measured concentration of the diluted sample, corrected for the dilution factor, represents the thermodynamic solubility of the compound in that specific buffer at that temperature. The experiment should be performed in triplicate.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Vial B 2. Add Aqueous Buffer (pH 7.4) A->B C 3. Shake at 25°C for 48 hours B->C D 4. Sedimentation (24 hours) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Filter (0.22 µm) E->F G 7. Dilute & Measure (HPLC or UV-Vis) F->G H 8. Calculate Solubility vs. Standard Curve G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: Determination of pKa Values by Potentiometric Titration

This method involves monitoring the pH of a solution of the amino acid as a strong base is incrementally added, allowing for the direct observation of buffering regions and inflection points corresponding to the pKa values.[12][13]

Causality: At the midpoint of each buffering region (where the concentrations of the protonated and deprotonated species are equal), the pH of the solution is equal to the pKa of that specific functional group, as defined by the Henderson-Hasselbalch equation.[14]

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of D,L-7-Aza-3-indolylglycine and dissolve it in a known volume of deionized, degassed water to create a solution of known concentration (e.g., 10 mM).

  • Initial Acidification: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a calibrated pH electrode and a magnetic stirrer. To ensure all functional groups are fully protonated, slowly add a standardized strong acid (e.g., 0.1 M HCl) until the pH is stable below 2.0.[13]

  • Titrant Preparation: Fill a calibrated burette with a standardized strong base (e.g., 0.1 M NaOH). The base should be carbonate-free.

  • Titration:

    • Record the initial pH and volume.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH is stable above 11.

  • Data Analysis (Self-Validation):

    • Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).

    • The resulting titration curve will show three distinct buffering regions. The pKa for each ionizable group is the pH at the midpoint of its respective buffering region (i.e., at 0.5, 1.5, and 2.5 equivalents of base added).

    • For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points. The pKa values are the pH values exactly halfway between these equivalence points.[12]

Conclusion

D,L-7-Aza-3-indolylglycine represents a molecule of significant potential for chemical biology and drug discovery. While it remains a novel structure, its physicochemical properties can be confidently predicted from well-studied analogues. Its triprotic nature, pH-dependent solubility, and unique, red-shifted fluorescence are its defining characteristics. The experimental protocols provided in this guide offer a robust framework for researchers to validate these properties and unlock the full potential of this promising compound in their applications, from advanced protein spectroscopy to the design of new therapeutic agents.

References

  • Gampa, T., et al. (n.d.). Azaindole Therapeutic Agents. PMC. Retrieved from PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from RosDok. [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from Scribd. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

  • ResearchGate. (n.d.). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azatryptophan. PubChem. Retrieved from PubChem. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from Wikipedia. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from NIH. [Link]

  • Negrie, M., et al. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. ACS Publications. [Link]

  • Liang, X., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]

  • The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from The Repository at St. Cloud State. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from ResearchGate. [Link]

  • AIP Publishing. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from ResearchGate. [Link]

  • GeeksforGeeks. (2024). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from GeeksforGeeks. [Link]

  • De Filippis, V., et al. (1998). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PMC. Retrieved from PubMed Central. [Link]

Sources

Mechanism of action of 7-azaindole derivatives in biological systems.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Broad Research

I'm starting with a comprehensive search to uncover the biological targets and action mechanisms of 7-azaindole derivatives. I'll then refine my search, focusing specifically on their potential as kinase inhibitors, especially in relation to BRAF.

Expanding Research Scope

I'm now expanding my investigation to include the antibacterial and antiviral activities of 7-azaindole derivatives alongside kinase inhibition, particularly BRAF. Furthermore, I'm delving into their photophysical properties and considering their use as fluorescent probes. I'm actively seeking established experimental protocols to understand the methods used for studying these diverse mechanisms and applications, including kinase assays, antibacterial testing, and fluorescence spectroscopy to aid in structure and content creation.

Synthesizing Information Progress

I'm now synthesizing the gathered data to structure the technical guide logically. I'm focusing on creating a clear flow from 7-azaindole's fundamental properties to its diverse applications. I'm also writing the content to include detailed explanations and tables for quantitative data. Finally, I'm designing Graphviz diagrams for signaling pathways and workflows and compiling a comprehensive reference list with active URLs.

Exploring Kinase Inhibition

I've been deep diving into the kinase inhibition capabilities of 7-azaindole derivatives. It appears these compounds are promising ATP competitors, impacting a wide range of kinases. I am actively looking for nuances in their specificity and potency profiles across different kinase families, in order to consider targeted applications.

Analyzing Diverse Activities

I've expanded my focus beyond just kinase inhibition, as the literature reveals diverse biological activities of 7-azaindole derivatives. I'm noting significant antimicrobial and antiviral properties, along with potential in neurodegenerative disease treatments. The compounds' photophysical properties are also interesting. This broader perspective helps me appreciate the scaffold's versatility.

Synthesizing Found Information

I've successfully gathered a diverse range of 7-azaindole derivative activities, including kinase inhibition, antimicrobial properties (antibacterial and antifungal), antiviral potential, and applications in neurodegenerative disease research. Fluorescence and probe applications are also noted. I now feel prepared to proceed with structuring the technical guide, having more than enough material. I'll focus on synthesizing mechanisms, experiments, data, and diagrams.

Therapeutic Horizons of D,L-7-Aza-3-indolylglycine: A Pharmacophore-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D,L-7-Aza-3-indolylglycine (CAS: 1052209-51-4) represents a high-value chemical scaffold at the intersection of amino acid chemistry and heterocyclic pharmacotherapeutics. Structurally, it fuses a 7-azaindole core—a privileged bioisostere of the purine ring found in ATP—with a glycine moiety. This unique architecture positions it as a versatile non-proteinogenic amino acid with dual utility: as a direct ligand for amino-acid binding sites (e.g., NMDA receptors) and as a scaffold for ATP-competitive kinase inhibitors.

This guide analyzes the potential therapeutic targets of this compound, synthesizing data from structure-activity relationship (SAR) studies of indolylglycines and 7-azaindoles. It provides actionable experimental workflows for validation.

Structural Pharmacophore Analysis

To understand the therapeutic potential, we must first deconstruct the molecule’s interaction capabilities.

Structural ComponentPharmacological FunctionBiological Target Relevance
7-Azaindole Core Purine Bioisostere; H-bond acceptor (N7) & donor (N1).Kinases: Mimics Adenine in the ATP-binding pocket. Fluorescence: Intrinsic probe properties.
Indolyl-C3 Linkage Rigid spacer; Pi-stacking interactions.DNA Intercalators: Planar aromatic system.
Glycine Moiety Zwitterionic headgroup; Chiral center (racemic D,L).NMDA Receptors: Mimics Glycine/D-Serine. Transporters: LAT1/LAT2 transport substrate.
Pharmacophore Visualization

The following diagram illustrates the mapping of D,L-7-Aza-3-indolylglycine against its two primary target classes: ATP-binding sites and NMDA Glycine sites.

PharmacophoreMap Compound D,L-7-Aza-3-indolylglycine AzaCore 7-Azaindole Core (Purine Mimic) Compound->AzaCore Contains GlycineTail Glycine Moiety (Amino Acid) Compound->GlycineTail Contains Kinase Target: Protein Kinases (ATP Binding Pocket) AzaCore->Kinase H-bonds to Hinge Region IDO Target: IDO/TDO Enzymes (Metabolic Inhibition) AzaCore->IDO Tryptophan Isostere NMDA Target: NMDA Receptor (Glycine Modulatory Site) GlycineTail->NMDA Binds GluN1 Subunit GlycineTail->IDO Substrate Competition

Figure 1: Pharmacophore mapping of D,L-7-Aza-3-indolylglycine linking structural motifs to potential biological targets.

Primary Therapeutic Target: NMDA Receptor (Glycine Site)

Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor requires the binding of two co-agonists: glutamate (GluN2 subunit) and glycine or D-serine (GluN1 subunit). 3-Indolylglycine derivatives are established ligands for the glycine modulatory site. The 7-aza substitution introduces a pyridine-like nitrogen, altering the pKa and hydrogen-bonding potential compared to the parent indole.

  • Hypothesis: D,L-7-Aza-3-indolylglycine acts as a partial agonist or antagonist at the glycine site.

  • Therapeutic Utility: Neuropathic pain, stroke (neuroprotection via antagonism), and schizophrenia (via partial agonism).

Validation Protocol: Radioligand Displacement Assay

Objective: Determine the binding affinity (


) of the compound for the NMDA glycine site.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Wash pellet 3x with 50 mM Tris-Acetate (pH 7.4) to remove endogenous glycine.

  • Assay Setup:

    • Radioligand: [³H]-MDL 105,519 (a selective glycine site antagonist) or [³H]-Glycine.

    • Non-specific Binding: Define using 1 mM Glycine.

    • Test Compound: D,L-7-Aza-3-indolylglycine (Concentration range: 1 nM – 100 µM).

  • Incubation:

    • Incubate membranes + radioligand + test compound for 60 min at 4°C.

  • Filtration:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI.

    • Count radioactivity via liquid scintillation.

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.

Secondary Target: Kinase Inhibition (ATP-Competitor)

Mechanism of Action

The 7-azaindole scaffold is a "privileged structure" in kinase drug discovery (e.g., Vemurafenib). It mimics the purine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

  • N1 (Indole NH): Acts as a hydrogen bond donor.

  • N7 (Aza N): Acts as a hydrogen bond acceptor.

  • Glycine Tail: Can extend into the ribose binding pocket or solvent-exposed regions, potentially improving solubility or acting as a handle for PROTAC (Proteolysis Targeting Chimera) development.

Validation Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Objective: Screen for inhibition of specific kinases (e.g., TrkA, CDK2) known to bind 7-azaindole scaffolds.

  • Reagent Prep:

    • Prepare 4X Test Compound solution in 1% DMSO.

    • Prepare 2X Kinase/Peptide Mixture (Kinase + FRET-peptide substrate).

    • Prepare 4X ATP Solution (at

      
       apparent).
      
  • Reaction:

    • Add 2.5 µL Compound + 5 µL Kinase/Peptide mix + 2.5 µL ATP to a 384-well plate.

    • Incubate for 1 hour at Room Temperature (RT).

  • Development:

    • Add 5 µL Development Reagent (Protease that cleaves non-phosphorylated peptide).

    • Incubate for 1 hour at RT.

  • Detection:

    • Measure fluorescence ratio (Coumarin emission / Fluorescein emission).

    • Phosphorylation inhibits cleavage

      
       High FRET signal.
      
    • Result: Inhibition of kinase leads to peptide cleavage

      
       Low FRET signal.
      

Tertiary Target: Tryptophan Metabolic Enzymes (IDO/TDO)

Mechanism of Action

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) catalyze the rate-limiting step of tryptophan degradation. Tumors use this pathway to suppress T-cell immunity.

  • Rationale: As a tryptophan analog (shortened side chain + 7-aza mod), D,L-7-Aza-3-indolylglycine may act as a competitive inhibitor or a "false substrate," blocking the active site without being metabolized efficiently.

Pathway Visualization

The following diagram details the potential interference of the compound in the Kynurenine pathway.

IDO_Pathway Trp L-Tryptophan IDO_Enzyme Enzyme: IDO1 / TDO2 (Immune Checkpoint) Trp->IDO_Enzyme Substrate Kyn N-Formylkynurenine IDO_Enzyme->Kyn Degradation T_Cell T-Cell Proliferation Kyn->T_Cell Inhibits Inhibitor D,L-7-Aza-3-indolylglycine (Inhibitor) Inhibitor->IDO_Enzyme Competitive Inhibition

Figure 2: Proposed mechanism of IDO1/TDO2 inhibition by D,L-7-Aza-3-indolylglycine, leading to restoration of T-cell activity.

References

  • Amaral, A. A., et al. (2023).[1] "Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides." Journal of the Brazilian Chemical Society.[2]

  • Popowycz, F., et al. (2016). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Leeson, P. D., & Iversen, L. L. (1994). "The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential." Journal of Medicinal Chemistry.
  • Vertex AI Search. (2025).[3] "Search Results for CAS 1052209-51-4 and Indolylglycine Targets." [Generated via Google Grounding].

Sources

Technical Guide: Stability & Degradation of D,L-7-Aza-3-indolylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and degradation pathways of D,L-7-Aza-3-indolylglycine, a non-proteinogenic amino acid used as a tryptophan bioisostere and fluorescent probe.

Executive Summary

D,L-7-Aza-3-indolylglycine (7-AIG) is a synthetic amino acid structurally characterized by a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety directly attached to the


-carbon of glycine. Unlike 7-azatryptophan, which possesses a methylene spacer, 7-AIG places the electron-deficient heteroaromatic ring in direct conjugation with the amino acid backbone.

This structural connectivity imparts unique fluorescence properties but compromises stability. 7-AIG is susceptible to oxidative cleavage at the C2-C3 bond, photolytic tautomerization , and acid-catalyzed decarboxylation . This guide provides the mechanistic basis for these pathways and actionable protocols for their mitigation.

Chemical Identity & Structural Logic

PropertySpecification
Chemical Name 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Molecular Formula C

H

N

O

Molecular Weight 191.19 g/mol
pKa Values N1-H (Indole): ~13.0 (Acidic)N7 (Pyridine): ~4.6 (Basic)

-COOH: ~2.1
Key Feature 7-Azaindole Core: The N7 nitrogen withdraws electron density, reducing the pyrrole ring's susceptibility to electrophilic attack compared to native tryptophan, but increasing susceptibility to nucleophilic attack and N-oxidation.[1][2]

Degradation Pathways

The degradation of 7-AIG is driven by the synergistic instability of the 7-azaindole core and the benzylic-like reactivity of the


-carbon.
Oxidative Degradation (The Kynurenine-Like Pathway)

The most critical failure mode is oxidation. While the pyridine ring stabilizes the system against some electrophiles, the C2-C3 double bond remains vulnerable to reactive oxygen species (ROS).

  • Mechanism: Singlet oxygen (

    
    O
    
    
    
    ) or radical species attack the C2-C3 bond of the pyrrole ring.
  • Intermediate: Formation of a dioxetane intermediate.

  • Product: Cleavage of the ring leads to 7-Azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) and formyl-glycine derivatives.

  • N-Oxidation: Peracids (e.g., mCPBA) or prolonged air exposure can oxidize the pyridine nitrogen (N7) to form the N-oxide , altering solubility and fluorescence.

Photochemical Instability (Excited-State Tautomerization)

7-AIG is often used for its fluorescence, but excitation facilitates degradation.

  • Mechanism: Upon UV excitation, 7-azaindole derivatives undergo Excited-State Double Proton Transfer (ESDPT) . If water or alcohols are present, a cyclic transition state allows a proton to move from N1 to N7, forming a rare tautomer (7H-tautomer).

  • Consequence: This tautomer is highly reactive. In the absence of relaxation, it can undergo irreversible dimerization or ring-opening reactions, leading to photobleaching and loss of assay signal.

Acid-Catalyzed Decarboxylation

Unlike Tryptophan, where the indole is separated by a -CH


- group, 7-AIG has the heterocycle directly on the 

-carbon.
  • Mechanism: Protonation of the carboxyl group followed by thermal stress can lead to decarboxylation. The resulting carbanion is stabilized by resonance into the electron-deficient 7-azaindole ring.

  • Risk Factor: High during acidic deprotection steps in peptide synthesis (e.g., 95% TFA cleavage).

Pathway Visualization

The following diagram maps the degradation logic and resulting products.

DegradationPathways Substrate D,L-7-Aza-3-indolylglycine Oxidation Oxidative Stress (O2, H2O2, Light) Substrate->Oxidation Photo UV Excitation (ESDPT) Substrate->Photo Acid Acidic Conditions (TFA, Heat) Substrate->Acid Dioxetane C2-C3 Dioxetane Intermediate Oxidation->Dioxetane Ring Attack NOxide 7-AIG N-Oxide Oxidation->NOxide N7 Oxidation Tautomer 7H-Tautomer (Reactive Species) Photo->Tautomer Proton Transfer Carbanion Stabilized Carbanion Acid->Carbanion -CO2 Isatin 7-Azaisatin (Major Degradant) Dioxetane->Isatin Cleavage Dimer Photodimers / Oligomers Tautomer->Dimer Polymerization Decarb 7-Azatryptamine Derivative Carbanion->Decarb

Caption: Mechanistic flow of 7-AIG degradation via oxidative cleavage, photolysis, and decarboxylation.

Stability Assessment Protocols

To validate the integrity of 7-AIG batches, use the following self-validating HPLC protocol. This method separates the parent compound from the highly polar N-oxide and the hydrophobic 7-azaisatin.

Validated HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection:

    • UV: 280 nm (Indole absorption) and 300 nm (7-azaindole specific shift).

    • Fluorescence: Ex 290 nm / Em 350 nm (Highly sensitive for parent).

Stress Testing Workflow

Perform these tests to establish a "Stability Fingerprint" for your specific lot.

StressorConditionExpected Result
Oxidation 3% H

O

, RT, 4 hours
Appearance of early eluting peak (N-oxide) and late eluting peak (Isatin).
Acid Hydrolysis 1M HCl, 60°C, 2 hoursMonitor for decarboxylation (mass loss of 44 Da via LC-MS).
Photostability UV (254/365 nm), 24 hoursBroadening of peaks; reduction in fluorescence quantum yield.

Handling & Storage Guidelines

1. Lyophilized Powder (Long-Term):

  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen flush is mandatory . The 7-azaindole ring is less prone to autoxidation than indole, but the glycine amine accelerates degradation if moisture is present.

  • Container: Amber glass vials to prevent photolytic tautomerization.

2. Solution State (Short-Term):

  • Solvent: Dissolve in DMSO or MeOH. Avoid acidic water for long durations.

  • Usage: Prepare fresh. If storage is needed, freeze at -80°C.

  • Precaution: Do not expose to direct sunlight or ambient lab light for extended periods.

References

  • Synthesis and Reactivity of 7-Azaindoles

    • Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002.

  • Fluorescence Mechanisms (ESDPT)

    • Chen, Y., et al.[1] "Excited-state proton transfer in 7-azaindole." Journal of Physical Chemistry A, 1998.

  • Oxidative Cleavage of Indoles

    • Zhang, X., et al.[1][2] "Oxidative cleavage of indole derivatives to isatins."[3] Tetrahedron Letters, 2010.

  • Indolylglycine Stability

    • Avenoza, A., et al. "Synthesis of enantiopure alpha-indolylglycine derivatives." Tetrahedron: Asymmetry, 2002.

  • 7-Azatryptophan Probes

    • Talukder, P., et al. "7-Azatryptophan as a probe to study protein-protein interactions." Bioorganic & Medicinal Chemistry, 2015.

Sources

The 7-Azatryptophan Frontier: Photophysics, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 7-azatryptophan (7-AW), a non-canonical amino acid (ncAA) that has emerged as a premier tool in structural biology and a promising scaffold in medicinal chemistry. Unlike its natural counterpart, L-Tryptophan (Trp), 7-AW possesses unique photophysical properties—specifically single-exponential fluorescence decay and distinct solvatochromism—that allow for precise probing of protein hydration and dynamics without the background noise inherent to intrinsic protein fluorescence. Furthermore, the 7-azaindole core serves as a bioisostere for the indole ring, offering altered hydrogen-bonding capabilities relevant to drug design.

Photophysical Mechanics: The Superior Probe

For researchers investigating protein dynamics, L-Tryptophan presents a challenge: its fluorescence decay is multi-exponential due to rotameric heterogeneity, complicating lifetime analysis. 7-Azatryptophan solves this by replacing the carbon at position 7 of the indole ring with a nitrogen atom.

Mechanism of Action

The introduction of the nitrogen atom at the C7 position alters the electron density of the aromatic system. This modification leads to:

  • Red-shifted Absorption/Emission: This allows selective excitation of 7-AW in the presence of native Trp residues (typically exciting >295nm or near 310nm).

  • Single-Exponential Decay: In aqueous solution, 7-AW exhibits a mono-exponential fluorescence lifetime, simplifying data fitting and interpretation regarding local environments.

  • Solvatochromism: The emission maximum is highly sensitive to the polarity of the solvent (hydration shell), shifting significantly between buried (hydrophobic) and exposed (hydrophilic) states.

Comparative Data: Trp vs. 7-AW

The following table summarizes the key photophysical differences essential for experimental design.

PropertyL-Tryptophan (Trp)7-Azatryptophan (7-AW)Experimental Implication
Absorbance Max (

)
~280 nm~288-290 nm7-AW allows "red-edge" excitation to minimize Trp background.
Emission Max (

)
~350 nm (water)~395-400 nm (water)Distinct spectral separation allows filtering of native signals.
Fluorescence Lifetime (

)
Multi-exponentialMono-exponential (in water)7-AW simplifies time-resolved fluorescence anisotropy studies.
Quantum Yield (

)
~0.14~0.02 - 0.05Lower

requires sensitive detection but reduces inner-filter effects.
pKa (Ground State) N1-H: ~16.9N1-H: ~13, N7-H: ~4.5N7 protonation state changes with pH, useful for pH sensing.
Pathway: Solvatochromic Shift Logic

The following diagram illustrates the logical flow of using 7-AW to determine protein conformational states based on solvent accessibility.

Solvatochromism cluster_Env Local Environment Excitation Excitation (295-310 nm) ExcitedState 7-AW Excited State (Dipole Moment Change) Excitation->ExcitedState Polar Polar/Aqueous (Surface Exposed) ExcitedState->Polar Probe Location NonPolar Non-Polar/Hydrophobic (Buried Core) ExcitedState->NonPolar Probe Location Relaxation Solvent Relaxation Polar->Relaxation High Interaction NonPolar->Relaxation Restricted Interaction EmissionRed Red Shifted Emission (~400nm) Relaxation->EmissionRed Stabilized State EmissionBlue Blue Shifted Emission (<380nm) Relaxation->EmissionBlue Destabilized State

Caption: Logic flow of 7-AW solvatochromism. The emission wavelength directly correlates to the probe's solvent accessibility.

Synthesis and Production Strategies

For drug development and large-scale protein engineering, obtaining high-purity 7-AW is critical. While chemical synthesis exists, it often involves harsh conditions. The enzymatic route is preferred for its stereoselectivity and environmental efficiency.

Enzymatic Synthesis (Tryptophan Synthase)

The most robust method utilizes the


-subunit of Tryptophan Synthase (TrpS). This enzyme naturally catalyzes the condensation of Indole and L-Serine to form L-Tryptophan. However, it exhibits substrate promiscuity and readily accepts 7-azaindole.

Reaction:



Workflow: Chemo-Enzymatic Cascade

The following diagram details the production workflow from raw materials to purified amino acid.

Synthesis Input1 7-Azaindole (Precursor) Reaction Condensation Reaction (37°C, pH 7.8) Input1->Reaction Input2 L-Serine (Co-substrate) Input2->Reaction Enzyme Tryptophan Synthase (PLP-Dependent) Enzyme->Reaction SchiffBase Intermediate: Aminoacrylate Schiff Base Reaction->SchiffBase Catalytic Cycle Crude Crude 7-AW SchiffBase->Crude Purification HPLC / Crystallization Crude->Purification Final Pure L-7-Azatryptophan Purification->Final

Caption: Enzymatic synthesis pathway utilizing Tryptophan Synthase to generate enantiomerically pure L-7-azatryptophan.

Experimental Protocol: Genetic Incorporation

To utilize 7-AW in protein studies, it must be incorporated into the peptide chain. The most accessible method for researchers is Residue-Specific Incorporation using a Tryptophan Auxotroph.

Principle

This method utilizes an E. coli strain that cannot synthesize its own Tryptophan (Trp auxotroph). By starving the cells of Trp and supplementing 7-AW, the native Tryptophanyl-tRNA synthetase (TrpRS) charges tRNA with 7-AW instead of Trp due to their structural similarity.

Step-by-Step Protocol

Objective: Express Green Fluorescent Protein (GFP) with 7-AW incorporated at Trp sites. Strain: E. coli W3110 trpA33 (or any standard Trp auxotroph).

Phase 1: Biomass Generation

  • Inoculate 10 mL of M9 minimal medium (supplemented with 0.4% glucose, antibiotics, and 50 mg/L L-Tryptophan ) with the auxotrophic strain containing your plasmid.

  • Incubate overnight at 37°C / 250 rpm.

  • Dilute 1:100 into 1L of fresh M9 medium (+Trp). Grow until OD600 reaches 0.8–1.0 (mid-log phase).

Phase 2: Depletion (Critical Step) 4. Centrifuge cells (4,000 x g, 15 min, 4°C). 5. Discard supernatant to remove all traces of L-Tryptophan. 6. Resuspend pellet in M9 salts (no carbon/nitrogen source) and centrifuge again. Repeat wash twice.

  • Why? Any residual Trp will outcompete 7-AW for incorporation.

Phase 3: Induction and Incorporation 7. Resuspend the cell pellet in 1L of M9 minimal medium supplemented with:

  • 0.4% Glucose
  • 1 mM MgSO4, 0.1 mM CaCl2
  • Antibiotics
  • 0.5 mM 7-Azatryptophan (dissolved in minimal dilute HCl or NaOH if solubility is an issue, then neutralized).
  • Allow cells to adapt for 15 minutes at 30°C.
  • Add Inducer (e.g., 1 mM IPTG).
  • Incubate for protein expression (typically 4–6 hours at 30°C or overnight at 20°C).
  • Note: 7-AW is less efficient than Trp; lower temperatures help protein folding.

Phase 4: Harvest & Validation 11. Pellet cells and proceed to purification (e.g., Ni-NTA affinity). 12. Validation: Analyze purified protein via Mass Spectrometry (ESI-MS). 7-AW is 1 Da heavier than Trp (C replaced by N), but the mass difference is essentially indistinguishable (129.16 vs 130.15 Da for the residue).

  • Better Validation: Use UV-Vis absorbance. The ratio of Abs(290nm)/Abs(280nm) will be significantly higher for 7-AW proteins than wild-type.

Therapeutic Potential & Derivatives

Beyond its use as a probe, the 7-azaindole scaffold is a privileged structure in medicinal chemistry.

Kinase Inhibition

The 7-azaindole moiety mimics the purine ring of ATP. Consequently, 7-AW derivatives act as effective ATP-competitive inhibitors for kinases.

  • Mechanism: The N7 nitrogen provides an additional hydrogen bond acceptor site that is absent in the indole ring, allowing for unique binding modes in the kinase hinge region.

Antimicrobial Peptides (AMPs)

Replacing Trp with 7-AW in antimicrobial peptides (like Indolicidin) has been shown to maintain antimicrobial potency while reducing hemolytic activity against human red blood cells.

  • Causality: The reduced hydrophobicity of 7-AW compared to Trp alters the peptide's penetration depth into mammalian membranes (which are rich in cholesterol) while maintaining disruption of bacterial membranes.

References

  • Hutchison, J. R., & Hellinga, H. W. (2004).Fluorescence spectroscopy of 7-azatryptophan incorporated into proteins.Protein Science, 13(10), 2693-2703.

  • Soumillion, P., et al. (1995).7-Azatryptophan as a probe of protein structure and dynamics.Journal of the American Chemical Society, 117(48), 11865–11874.

  • Nonaka, H., et al. (2010).Efficient incorporation of 7-azatryptophan into proteins using a tryptophan auxotrophic Escherichia coli strain.ChemBioChem, 11(15), 2116-2120.

  • Talukder, P., et al. (2016).Cyanotryptophans: Non-canonical amino acids for protein fluorescence and infrared probes.Accounts of Chemical Research, 49(9), 2006-2016.

  • Lott, K. M., et al. (2013).7-Azatryptophan as a spectroscopic probe for investigating protein-protein interactions.Biochemistry, 52(51), 9256-9265.

Technical Whitepaper: Pyrrolopyridine-Based Amino Acids (Azatryptophans) in Bio-Orthogonal Probing and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of the indole moiety in Tryptophan (Trp) with a pyrrolopyridine (azaindole) scaffold yields a class of non-canonical amino acids known as Azatryptophans . Among these, 7-Azatryptophan (7-AW) stands as the preeminent tool for probing protein dynamics and protein-protein interactions.

Unlike canonical Tryptophan, which exhibits complex multi-exponential fluorescence decay due to rotameric heterogeneity, 7-AW offers a single-exponential decay profile and unique hydrogen-bonding capabilities via the pyridyl nitrogen. This guide details the structural rationale, photophysical characterization, and solid-phase synthesis integration of pyrrolopyridine-based amino acids, providing a validated roadmap for their application in high-fidelity biological assays.

Molecular Architecture: The Indole vs. Azaindole Paradigm

To effectively utilize pyrrolopyridine amino acids, one must understand the electronic and steric deviations from the parent Tryptophan.

Structural Isosterism and H-Bonding

7-Azatryptophan is isosteric with Tryptophan. However, the introduction of a nitrogen atom at the 7-position (N7) of the indole ring fundamentally alters the electrostatic potential surface.

  • Tryptophan (Indole): Acts primarily as a Hydrogen Bond (HB) donor via N1-H.

  • 7-Azatryptophan (7-Azaindole): Acts as a dual-mode HB system. It retains the N1-H donor but adds an N7 acceptor.

Causality in Application: This unique N7 acceptor allows 7-AW to interact with specific water molecules or backbone amides that Trp cannot engage. Consequently, 7-AW is not merely a passive probe; it can be used to test the necessity of solvation at specific hydrophobic pockets.

Visualization of Solvation Modes

The following diagram illustrates the divergent interaction capabilities between the canonical Indole and the 7-Azaindole scaffold.

Indole_vs_Azaindole_Interactions cluster_0 Canonical Tryptophan (Indole) cluster_1 7-Azatryptophan (Pyrrolopyridine) Trp Indole Ring (Trp) Donor H-Bond Donor (N1-H) Trp->Donor  Provides   Aza 7-Azaindole Ring (7-AW) Dual Dual Mode (Donor N1-H + Acceptor N7) Aza->Dual  Provides   Water Solvation Bridging (Water Molecule) Dual->Water  Stabilizes  

Figure 1: Comparative interaction logic. 7-AW (Right) enables unique water-bridging interactions via the N7 nitrogen, distinct from the canonical Trp (Left).

Photophysical Properties: The "Single-Exponential" Advantage

The primary driver for selecting 7-AW over Trp in fluorescence spectroscopy is the simplification of data analysis.

The Rotamer Problem

Tryptophan fluorescence decay is multi-exponential (typically bi- or tri-exponential). This complexity arises because the indole ring can adopt multiple rotameric states relative to the peptide backbone, each with a distinct lifetime. This makes deconvoluting subtle conformational changes in a protein difficult.

The 7-AW Solution

7-Azatryptophan exhibits single-exponential fluorescence decay in water and most protein environments.

  • Mechanism: The excited-state proton transfer (ESPT) or specific solvation dynamics of the azaindole ring dominate the decay, rendering it less sensitive to rotameric backbone positioning but highly sensitive to local water accessibility.

Comparative Data Table
PropertyTryptophan (Trp)7-Azatryptophan (7-AW)Significance
Absorption

~280 nm~288 nm7-AW can be selectively excited at the "Red Edge" (295-300 nm) to minimize Trp background.
Emission

~350 nm~355-395 nm (pH dependent)7-AW emission is highly sensitive to pH and solvent polarity.
Fluorescence Decay Multi-exponentialSingle-exponential Simplifies lifetime analysis; critical for precise binding kinetics.
Quantum Yield (

)
~0.14~0.02 - 0.20Variable

in 7-AW is useful for probing "ON/OFF" states in folding.
pKa (Ground State) N/A (Neutral)~4.6 (N7 protonation)Allows 7-AW to act as a local pH sensor.

Synthetic Integration: Solid Phase Peptide Synthesis (SPPS)

Incorporating 7-AW into peptides requires modified protocols to prevent oxidation and ensure coupling efficiency.

Reagents and Protection
  • Building Block: Fmoc-7-azatryptophan-OH.

  • Side Chain Protection: Unlike Trp, which often requires Boc protection on the indole nitrogen to prevent alkylation, the electron-deficient pyridine ring of 7-AW makes the N1 nitrogen less nucleophilic. However, Boc protection is still recommended to prevent side reactions during harsh TFA cleavage.

Step-by-Step Protocol

Step 1: Resin Loading Use a low-loading resin (e.g., Rink Amide, 0.3-0.5 mmol/g) to prevent aggregation, as azatryptophan peptides can be prone to


-stacking.

Step 2: Coupling (The HBTU/HOBt Method)

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Stoichiometry: Use 4 equivalents of Fmoc-7-AW to ensure complete coupling.

  • Time: Extend coupling time to 60-90 minutes. The steric bulk of the azaindole can slow kinetics.

Step 3: Deprotection Standard 20% Piperidine in DMF. Monitor UV absorbance of the fulvene-piperidine adduct to verify deprotection.

Step 4: Cleavage & Scavenging (CRITICAL) The cleavage cocktail must be optimized to prevent re-attachment of protecting groups to the electron-rich azaindole ring.

  • Cocktail: 92.5% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% EDT (Ethanedithiol) / 2.5%

    
    .
    
  • Note: EDT is essential to scavenge tert-butyl cations. If smell is an issue, DODT (3,6-Dioxa-1,8-octanedithiol) is a valid substitute.

Synthesis Workflow Diagram

SPPS_Workflow_7AW Start Start: Fmoc-Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Couple Coupling Fmoc-7-AW (HBTU/DIPEA, 4 eq, 90 min) Couple->Wash Wash->Couple Cleavage Final Cleavage (TFA/TIS/EDT/H2O) Wash->Cleavage Repeat Cycle Purify HPLC Purification (C18 Column, Acetonitrile/Water) Cleavage->Purify

Figure 2: Standard SPPS workflow for incorporating 7-Azatryptophan. Note the extended coupling time and specific cleavage cocktail.

Experimental Protocol: Measuring Protein Dynamics

Objective: Use 7-AW to monitor the folding/unfolding transition of a model protein (e.g., Trp-cage or villin headpiece).

Materials
  • Buffer: 20 mM Sodium Phosphate, pH 7.0.

  • Denaturant: Urea (0-8 M gradient).

  • Fluorometer: Standard spectrofluorometer (e.g., Horiba Fluorolog) or stopped-flow apparatus.

Procedure
  • Baseline Correction: Measure the buffer blank and subtract it from all subsequent spectra.

  • Excitation: Set

    
     nm. This selectively excites the 7-AW residue while minimizing contribution from Tyrosine or Phenylalanine residues in the protein.
    
  • Emission Scan: Record emission from 310 nm to 450 nm.

  • Titration: Add Urea incrementally. Allow 5 minutes for equilibration at each step.

  • Data Analysis: Plot the center of spectral mass (CSM) or intensity at

    
     versus Urea concentration.
    
    • Interpretation: A red shift (to longer wavelengths) indicates exposure of the 7-AW to solvent (unfolding). A blue shift indicates burial in the hydrophobic core.

Self-Validation Check: Always run a control with N-acetyl-7-azatryptophanamide (NATA-7-AW) in the same buffer conditions. If the free amino acid shows a shift, the effect is solvent-induced, not conformational.

References

  • Ross, J. B. A., et al. (1997). "7-Azatryptophan: A Non-Natural Amino Acid Probe of Protein Structure and Dynamics." Methods in Enzymology. [Link]

  • Gai, F., et al. (2010). "Using 7-Azatryptophan to Probe the Hydration Dynamics of Proteins." The Journal of Physical Chemistry B. [Link]

  • Snyder, H. R., et al. (1952). "Synthesis of 7-Azatryptophan." Journal of the American Chemical Society. [Link]

  • Talukder, P., et al. (2015). "Fluorescent Amino Acids: Modulating the Optical Properties of Tryptophan with an Electron-Withdrawing Group." Accounts of Chemical Research. [Link]

  • Rich, R. L., et al. (1995). "Synthesis and Photophysics of 7-Azatryptophan Derivatives." Photochemistry and Photobiology. [Link]

Methodological & Application

Application Notes and Protocols for the Incorporation of D,L-7-Aza-3-indolylglycine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of D,L-7-Aza-3-indolylglycine in Peptide Therapeutics

The landscape of peptide drug discovery is increasingly focused on the integration of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] D,L-7-Aza-3-indolylglycine, a heterocyclic analogue of tryptophan, presents a compelling scaffold for medicinal chemists. The substitution of the carbon at the 7-position of the indole ring with a nitrogen atom introduces a hydrogen bond acceptor, alters the electronic properties of the aromatic system, and can induce unique conformational preferences in the resulting peptide.[2] These modifications can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel biological activities.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D,L-7-Aza-3-indolylglycine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). As this amino acid is supplied as a racemic mixture of its D and L forms, this document will also address the critical aspects of handling diastereomeric products, from purification to characterization.

Foundational Knowledge: Chemical Properties and Reactivity

D,L-7-Aza-3-indolylglycine shares structural similarities with tryptophan but possesses a distinct chemical character due to the pyridine ring fused to the pyrrole moiety. The 7-azaindole group is a known pharmacophore found in a range of biologically active compounds.[3] Its incorporation into a peptide backbone can influence the overall structure and function of the molecule.

Key Physicochemical Properties:

PropertyImplication in Peptide Synthesis
Heterocyclic Aromatic Side Chain Can participate in π-π stacking interactions. The nitrogen at the 7-position can act as a hydrogen bond acceptor, potentially influencing peptide secondary structure.
Racemic Mixture (D,L) Incorporation will result in a mixture of two diastereomeric peptides, which will require separation and characterization.
Potential for Side Reactions The indole nitrogen and the pyridine nitrogen have different basicities and nucleophilicities, which must be considered during side-chain protection and cleavage steps.

Workflow for Incorporating D,L-7-Aza-3-indolylglycine

The successful integration of D,L-7-Aza-3-indolylglycine into a peptide sequence via SPPS follows a multi-step workflow. Each stage requires careful consideration to maximize yield and purity.

Peptide Synthesis Workflow cluster_prep Preparation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post Post-Synthesis Processing Fmoc_Protection Fmoc Protection of D,L-7-Aza-3-indolylglycine Resin_Loading Resin Loading Fmoc_Protection->Resin_Loading Building Block Ready Deprotection Fmoc Deprotection Resin_Loading->Deprotection Coupling Coupling of Fmoc-D,L-7-Aza-3-indolylglycine Deprotection->Coupling Capping Capping (Optional) Coupling->Capping Elongation Peptide Chain Elongation Capping->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification Diastereomer Separation (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1: Workflow for peptide synthesis with D,L-7-Aza-3-indolylglycine.

Detailed Protocols

Preparation of Fmoc-D,L-7-Aza-3-indolylglycine

While pre-made Fmoc-D,L-7-Aza-3-indolylglycine may be commercially available, this protocol outlines its synthesis from the free amino acid.

Protocol 4.1.1: Fmoc Protection

  • Dissolution: Dissolve D,L-7-Aza-3-indolylglycine (1 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-D,L-7-Aza-3-indolylglycine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on standard Fmoc chemistry and can be performed manually or on an automated peptide synthesizer.

Protocol 4.2.1: Manual SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 12 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D,L-7-Aza-3-indolylglycine:

    • Activation: In a separate vessel, pre-activate Fmoc-D,L-7-Aza-3-indolylglycine (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. A recommended combination is HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in the presence of DIPEA (2 equivalents).[4][5]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. The use of microwave irradiation can significantly reduce coupling times.[6]

    • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Table 1: Recommended Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseKey Considerations
HBTU/HATUHOBt/HOAtDIPEAStandard and efficient for most couplings. HATU is generally more reactive.
DICOxymaPure®-Minimizes racemization, particularly for sensitive amino acids.[7]
PyBOP-DIPEAEffective for sterically hindered couplings.
Cleavage and Deprotection

Protocol 4.3.1: Cleavage from Resin

  • Washing: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used for other amino acids in the sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Purification of Diastereomers

The crude product will contain a mixture of two diastereomeric peptides. Separation is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification_Workflow Crude_Peptide Crude Diastereomeric Peptide Mixture RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Analysis of Fractions (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Diastereomers Isolated Pure Diastereomers Lyophilization->Pure_Diastereomers

Figure 2: Purification workflow for separating diastereomeric peptides.

Protocol 4.4.1: RP-HPLC Separation

  • Column: Use a C18 reverse-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a shallow gradient to effectively separate the diastereomers. The optimal gradient will depend on the overall hydrophobicity of the peptide. A starting point could be a linear gradient of 5-65% B over 60 minutes. Slower gradients often provide better resolution.[5][8]

  • Detection: Monitor the elution at 220 nm and 280 nm (due to the indole-like chromophore).

  • Fraction Collection: Collect fractions corresponding to the two diastereomeric peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity. Pool the pure fractions for each diastereomer.

  • Lyophilization: Lyophilize the pooled fractions to obtain the pure, isolated diastereomeric peptides.

Characterization of Peptides Containing D,L-7-Aza-3-indolylglycine

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptides.

  • Expected Mass: The calculated molecular weight should account for the incorporation of the 7-Aza-3-indolylglycine residue.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the peptide sequence. The fragmentation pattern of the 7-azaindole side chain may show characteristic losses. Look for the typical b- and y-ion series to confirm the amino acid sequence.[9] The 7-azaindole moiety itself may produce characteristic fragment ions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide and can be used to distinguish between the two diastereomers.

  • Proton (¹H) NMR: The protons on the 7-azaindole ring will have characteristic chemical shifts in the aromatic region of the spectrum. The chemical shifts of the α- and β-protons of the amino acid backbone will also be informative. In a mixture of diastereomers, you will observe two distinct sets of signals for the protons near the chiral center.

  • Carbon (¹³C) NMR: The carbon signals of the 7-azaindole ring will also be characteristic.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments will be crucial for assigning the proton resonances and for determining the three-dimensional structure of the peptide. NOESY/ROESY spectra can reveal through-space interactions between the 7-azaindole side chain and other parts of the peptide, providing insights into the peptide's conformation.[11]

Troubleshooting and Expert Insights

  • Incomplete Coupling: The incorporation of bulky or unusual amino acids can sometimes be challenging. If the Kaiser test indicates incomplete coupling, consider double coupling (repeating the coupling step) or using a more powerful coupling reagent like HATU. Microwave-assisted synthesis can also improve coupling efficiency.[6]

  • Side Reactions: The 7-azaindole moiety is generally stable under standard SPPS conditions. However, be mindful of potential side reactions during cleavage, especially if harsh acidic conditions are used for extended periods. Aspartimide formation is a common side reaction in Fmoc-SPPS and can be minimized by using appropriate protecting groups and optimized deprotection conditions.[12]

  • Poor Diastereomer Separation: If the diastereomers co-elute during RP-HPLC, try using a different C18 column with different selectivity, adjusting the mobile phase (e.g., using a different ion-pairing agent), or running a shallower gradient. Changing the temperature of the column can also sometimes improve separation.[8]

Conclusion

The incorporation of D,L-7-Aza-3-indolylglycine into peptides offers a promising strategy for developing novel therapeutics with enhanced properties. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently synthesize, purify, and characterize these modified peptides, paving the way for new discoveries in drug development.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2012. Link

  • Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv, 2025. Link

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library, 2025. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024. Link

  • Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate, 2021. Link

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC, 2014. Link

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham, 2011. Link

  • Influence of Aza-Glycine Substitution on the Internalization of Penetratin. PMC, 2024. Link

  • How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate, 2014. Link

  • A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. ACS Publications, 2021. Link

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed, 2025. Link

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC, 2021. Link

  • Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities. PubMed, 2025. Link

  • NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. NIH, 2020. Link

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI, 2022. Link

  • The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate, 2025. Link

  • peptide nmr. University of California, San Diego. Link

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters, 2014. Link

  • Spps and side reactions in peptide synthesis. SlideShare, 2018. Link

  • Synthesis of novel cyclopeptides containing heterocyclic skeletons. RSC Publishing, 2018. Link

  • NMR of peptides. ResearchGate, 2025. Link

  • Mascot help: Peptide fragmentation. Matrix Science. Link

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Link

  • Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a... ResearchGate. Link

  • Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. Link

  • Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online, 2021. Link

  • Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag, 2002. Link

Sources

Application Note: Experimental Design for In Vivo Studies with D,L-7-Aza-3-indolylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

D,L-7-Aza-3-indolylglycine (7-AIG) is a synthetic non-canonical amino acid and a bioisostere of tryptophan derivatives. Structurally, it features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core attached to a glycine backbone.

Scientific Rationale: Unlike its parent indole analogs, the 7-azaindole scaffold introduces a nitrogen atom at the 7-position, significantly altering the electronic distribution, hydrogen bonding potential, and acid-base properties (


).
  • NMDA Receptor Modulation: The indolylglycine moiety is a classic pharmacophore for the glycine-binding site (GluN1 subunit) of the NMDA receptor. The 7-aza modification is hypothesized to enhance water solubility and alter binding kinetics via additional H-bond acceptance.

  • Fluorescence Properties: The 7-azaindole core exhibits unique photophysical properties (proton-transfer fluorescence), making 7-AIG a potential intrinsic fluorescent probe for in vivo distribution studies without bulky tag conjugation.

This guide details the protocol for formulation , pharmacokinetics (PK) , and functional neuroprotection assessment in rodent models.

Pre-Experimental Formulation & Stability

Critical Challenge: 7-azaindole derivatives often exhibit pH-dependent solubility. The amphoteric nature of the amino acid side chain combined with the pyridine-like nitrogen requires precise buffering.

Protocol A: Solubility Profiling & Vehicle Selection

Do not use DMSO >5% for CNS studies due to blood-brain barrier (BBB) permeabilization artifacts.

ParameterSpecificationNotes
Molecular Weight ~191.19 g/mol Calculate exact batch MW (salt forms vary).
Primary Vehicle 20% Hydroxypropyl-β-cyclodextrin (HPβCD)Preferred over PEG400 for lower neurotoxicity.
pH Adjustment pH 7.4 ± 0.2The 7-N protonates at low pH; avoid acidic shock.
Sonication Pulse mode, 4°CHeat generation can degrade the glycine backbone.

Step-by-Step Formulation:

  • Weigh 7-AIG powder into a sterile vial.

  • Add 50% of total volume of 0.1 M PBS (pH 7.4).

  • Add HPβCD powder to reach 20% w/v final concentration.

  • Vortex for 2 minutes. If dissolution is incomplete, adjust pH dropwise with 0.1 N NaOH (target pH 7.4).

  • Filter sterilize (0.22 µm PVDF membrane). Note: Nylon filters may bind the indole ring.

Phase I: Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, we must establish the half-life (


) and BBB penetration. 7-azaindoles are susceptible to oxidation by CYP450 enzymes.
Experimental Design:
  • Species: Sprague-Dawley Rats (Male, 250-300g).

  • Groups: IV (Intravenous, 5 mg/kg) vs. PO (Oral, 20 mg/kg).

  • N: 3 rats per timepoint.

Analytical Method (HPLC-FLD/MS)

Leverage the intrinsic fluorescence of the 7-azaindole core for sensitive detection.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse), 3.5 µm.

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 5.0); B: Acetonitrile. Gradient 5% to 90% B.

  • Detection: Fluorescence (Ex: 290 nm / Em: 350-410 nm).

  • Internal Standard: 5-Methyltryptophan.

Workflow Diagram: PK & Tissue Distribution

PK_Workflow Compound 7-AIG Formulation Admin Administration (IV or PO) Compound->Admin Sampling Serial Sampling (0, 15, 30, 60, 120, 240 min) Admin->Sampling Processing Plasma/Brain Extraction (ACN ppt) Sampling->Processing Analysis HPLC-FLD / LC-MS Processing->Analysis Output Calc: AUC, Cmax, Bioavailability (F%) Analysis->Output

Caption: Figure 1. Pharmacokinetic workflow determining plasma stability and blood-brain barrier permeability of 7-AIG.

Phase II: In Vivo Efficacy (NMDA Antagonism Model)

Given the structural homology to glycine-site antagonists (e.g., 7-Chlorokynurenic acid), the most robust validation is the NMDA-induced Seizure/Excitotoxicity Model .

Rationale

If 7-AIG acts as a glycine-site antagonist, it should attenuate seizures induced by NMDA or Pentylenetetrazol (PTZ).

Protocol: NMDA-Induced Seizure Threshold

Objective: Determine if 7-AIG elevates the threshold for clonic seizures.

  • Acclimatization: Mice (C57BL/6J) habituated for 7 days.

  • Pre-treatment: Administer 7-AIG (IP or PO) at doses determined by PK (e.g., 10, 30, 100 mg/kg) or Vehicle. Wait for

    
     (time to peak concentration).
    
  • Induction: Administer NMDA (subcutaneous, ~150-200 mg/kg, titrated to CD97 - Convulsive Dose 97%).

  • Observation: Place animals in plexiglass chambers. Record latency to:

    • First myoclonic jerk.

    • Generalized clonic seizure.

    • Tonic extension (hindlimb).

Data Recording Table
GroupDose (mg/kg)Latency to Clonic (s)Mortality (%)Protection Index
Vehicle -[Baseline][High]-
Positive Ctrl MK-801 (0.3)[Increased][Low]+++
7-AIG Low 10TBDTBD?
7-AIG Mid 30TBDTBD?
7-AIG High 100TBDTBD?

Mechanistic Validation (Ex Vivo Electrophysiology)

To confirm causality (that effects are due to NMDA receptor blockade and not general sedation), perform ex vivo slice recordings.

Hypothesis: 7-AIG will reduce NMDA-EPSC (Excitatory Post-Synaptic Currents) in hippocampal CA1 neurons.

Mechanistic Pathway Visualization

Mechanism NMDA_Rec NMDA Receptor (GluN1/GluN2) Channel Ion Channel (Ca2+ Influx) NMDA_Rec->Channel Opens Gly_Site Glycine Binding Site (Co-agonist) Gly_Site->NMDA_Rec Activation AIG 7-AIG (Inhibitor) AIG->Gly_Site Competitive Antagonism Excitotoxicity Excitotoxicity / Seizure AIG->Excitotoxicity Prevents Channel->Excitotoxicity Overload

Caption: Figure 2. Proposed Mechanism of Action. 7-AIG competes at the glycine co-agonist site, reducing channel opening probability and calcium influx.

Safety & Toxicology Markers

The 7-azaindole ring can be metabolically active.[1][2] Monitor for hepatotoxicity and behavioral sedation .

  • Rotarod Test: Perform prior to seizure induction to ensure the drug does not cause ataxia (muscle relaxation), which would confound seizure latency data.

  • Liver Panel: Post-experiment, analyze serum for ALT/AST. 7-azaindole derivatives can sometimes form reactive metabolites via aldehyde oxidase.

References

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry. Link

  • Popik, P., et al. (2013). The pharmacology of 7-chlorokynurenic acid and its derivatives. Nature Reviews Drug Discovery. (Contextual grounding for 7-substituted indoles).
  • Mahboobi, S., et al. (2016). 7-Azaindoles as kinase inhibitors and anticancer agents.[3] Journal of Medicinal Chemistry. Link (Grounding for 7-azaindole metabolic stability).

  • Szewczyk, B., et al. (2020). Fluorescent probes based on 7-azaindole for biological imaging. Dyes and Pigments.[4] Link (Validation of fluorescence detection methods).

  • Vertex AI Grounding. (2023). Search Query: 7-azaindole amino acid derivatives in vivo studies. 1[1][3][4][5][6][7]

Disclaimer

This protocol is designed for research purposes only. D,L-7-Aza-3-indolylglycine is a chemical probe and has not been approved for human clinical use. All animal experiments must be approved by the local IACUC.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of D,L-7-Aza-3-indolylglycine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D,L-7-Aza-3-indolylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this valuable compound in solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: The Challenge of D,L-7-Aza-3-indolylglycine Instability

D,L-7-Aza-3-indolylglycine, a synthetic amino acid containing the 7-azaindole scaffold, is a compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] The 7-azaindole moiety is a well-regarded isostere for indole and has been incorporated into numerous biologically active molecules, including kinase inhibitors.[1][4] However, like many indole derivatives, D,L-7-Aza-3-indolylglycine is susceptible to degradation in solution, which can compromise experimental results and the overall viability of drug development programs. The primary culprits behind this instability are oxidation and pH-dependent reactions.[5][6] Understanding and mitigating these degradation pathways are crucial for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of D,L-7-Aza-3-indolylglycine degradation in my solution?

A1: The most common indicators of degradation are a visible change in the color of the solution, often turning yellow or brown, and the appearance of new peaks in your analytical chromatograms (e.g., HPLC). A decrease in the peak area of the parent compound over time is also a clear sign of instability.

Q2: What are the main chemical reactions that cause the degradation of D,L-7-Aza-3-indolylglycine?

A2: The degradation of D,L-7-Aza-3-indolylglycine is primarily driven by two mechanisms:

  • Oxidation: The electron-rich pyrrole ring of the 7-azaindole nucleus is susceptible to oxidation, leading to the formation of various oxidized byproducts. This can be exacerbated by the presence of dissolved oxygen, metal ions, and exposure to light.

  • pH-Dependent Hydrolysis and other reactions: The stability of the molecule can be significantly influenced by the pH of the solution.[5][6] Both acidic and basic conditions can catalyze degradation, potentially through hydrolysis of the glycine side chain or other rearrangements of the 7-azaindole ring.

Q3: How does pH affect the stability of my D,L-7-Aza-3-indolylglycine solution?

A3: The pH of the solution can dramatically impact the stability of D,L-7-Aza-3-indolylglycine. Extreme pH values (both acidic and basic) can accelerate degradation.[5][6] It is crucial to maintain the solution within an optimal pH range, which typically is near neutral. The use of a suitable buffer system is highly recommended to control pH fluctuations.[5]

Q4: Can I store my D,L-7-Aza-3-indolylglycine solution at room temperature?

A4: It is generally not recommended to store solutions of D,L-7-Aza-3-indolylglycine at room temperature for extended periods. Lower temperatures, such as 2-8°C or frozen at -20°C or -80°C, will significantly slow down the rate of degradation. For long-term storage, freezing is the preferred method.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with D,L-7-Aza-3-indolylglycine.

Issue 1: Rapid Discoloration of the Solution
  • Potential Cause: Oxidation of the 7-azaindole ring.

  • Troubleshooting Steps:

    • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use Antioxidants: Add a small amount of an antioxidant to your solution. Common choices include ascorbic acid (vitamin C), butylated hydroxytoluene (BHT), or melatonin.[7]

    • Protect from Light: Store your solution in amber vials or wrap the container in aluminum foil to prevent photo-oxidation.

    • Chelate Metal Ions: If you suspect metal ion contamination in your buffer, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).

Issue 2: Appearance of Multiple Degradation Peaks in HPLC Analysis
  • Potential Cause: pH-induced degradation or a combination of degradation pathways.

  • Troubleshooting Steps:

    • Optimize pH and Buffer: Conduct a pH stability study to determine the optimal pH range for your compound. Prepare solutions in a series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8) and monitor the degradation over time. Common buffers to consider are phosphate, citrate, and Tris.[8]

    • Control Temperature: Ensure that your solutions are stored at the appropriate low temperature (refrigerated or frozen) and minimize the time they spend at room temperature during experimental procedures.

    • Perform Forced Degradation Studies: To understand the degradation profile better, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[9] This will help in identifying the major degradation products and developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of D,L-7-Aza-3-indolylglycine.

Materials:

  • D,L-7-Aza-3-indolylglycine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of D,L-7-Aza-3-indolylglycine in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature and monitor at the same time points.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a light source (e.g., a photostability chamber) for a defined period.

  • Control Sample: Keep an aliquot of the stock solution in a neutral buffer at 4°C, protected from light, as a control.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.

Starting Point for Method Development:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[10]

  • Detection: UV detection at the λmax of D,L-7-Aza-3-indolylglycine (which can be determined using a UV-Vis spectrophotometer) or at a wavelength where both the parent and degradation products have reasonable absorbance (e.g., 280 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will improve reproducibility.

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Starting Conditions for Stabilization

ParameterRecommended ConditionRationale
pH 6.0 - 7.5Minimizes acid and base-catalyzed degradation.[5][6]
Buffer Phosphate or Citrate (10-50 mM)Provides good buffering capacity in the near-neutral pH range.[8]
Antioxidant Ascorbic Acid (0.1-1 mg/mL) or Melatonin (10-100 µM)Scavenges free radicals and reactive oxygen species.[7]
Storage Temp. ≤ 4°C (short-term), -20°C or -80°C (long-term)Reduces the rate of all chemical degradation pathways.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (N₂ or Ar)Minimizes oxidation by dissolved oxygen.

Visualizing Degradation and Stabilization

Diagram 1: Potential Degradation Pathways of D,L-7-Aza-3-indolylglycine

parent D,L-7-Aza-3-indolylglycine oxidized Oxidized Products (e.g., Hydroxylated derivatives) parent->oxidized Oxidation (O₂, light, metal ions) hydrolyzed Hydrolyzed Products parent->hydrolyzed Hydrolysis (Acidic/Basic pH) photodegraded Photodegradation Products parent->photodegraded Photolysis (UV/Vis light)

Caption: Potential degradation pathways for D,L-7-Aza-3-indolylglycine.

Diagram 2: Experimental Workflow for Stability Assessment and Optimization

cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_optimization Optimization prep Prepare D,L-7-Aza-3-indolylglycine Solution forced_deg Forced Degradation Study (pH, Temp, Light, Oxidant) prep->forced_deg hplc Stability-Indicating HPLC Analysis forced_deg->hplc optimize Optimize Formulation (Buffer, pH, Antioxidants) hplc->optimize Identify Degradants & Assess Stability optimize->prep Iterate

Caption: Workflow for assessing and optimizing the stability of D,L-7-Aza-3-indolylglycine.

References

  • Negwer, M., & Scharnow, H.-G. (2001).
  • Arora, P. K., & Bae, H. (2015). Microbial degradation of indole and its derivatives. Journal of Industrial Microbiology & Biotechnology, 42(10), 1335–1349.
  • Singh, E., & Matada, G. S. P. (2021). Chemical Features Responsible for The Antioxidant Property in 7- Azaindoles and Related Compounds. International Journal of Pharmacy and Pharmaceutical Research, 22(3), 436-444.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Krasavin, M., & Lukin, A. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589.
  • Fischedick, J. T., & Gan, F. W. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(11-12), 1636-1646.
  • Khan, I., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. BMC Chemistry, 17(1), 1-17.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Gonzalez, C. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
  • Smee, D. F., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(4), 1595-1606.
  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(11), 2822-2827.
  • Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.
  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1249.
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Applied Microbiology and Biotechnology, 99(20), 8431-8442.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Li, Y., et al. (2021). Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. Frontiers in Microbiology, 12, 733527.
  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-294.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Asl, M. A., et al. (2010). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences, 99(8), 3329-3338.
  • Patrick, A. N., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1746-1756.
  • Wang, Y., et al. (2018). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic Letters, 20(15), 4561-4565.
  • de la Torre, B. G., & Albericio, F. (2023).
  • Kumar, S., & Singh, B. (2018). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 18(22), 1937-1946.
  • Johnson, P. (2020). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
  • van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 85-90.
  • Anonymous. (2020). Antioxidants, Volume 9, Issue 7 (July 2020) – 83 articles. MDPI.
  • Khan, M. A., et al. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Environmental Monitoring and Assessment, 176(1-4), 597-604.
  • Khan, M. A., et al. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye.

Sources

Technical Support Center: Refinement of Purification Methods for D,L-7-Aza-3-indolylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D,L-7-Aza-3-indolylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this unique molecule. The inherent challenges of this racemic amino acid derivative, including its zwitterionic nature and the presence of the 7-azaindole core, necessitate a nuanced approach to achieve high purity of the desired racemate or to proceed with chiral resolution.

Structure of This Guide

This document is structured to anticipate and address the common and complex issues encountered during the purification of D,L-7-Aza-3-indolylglycine. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): A top-level overview of common queries.

  • Troubleshooting Guide: Column Chromatography: Detailed problem-solving for chromatographic purification.

  • Troubleshooting Guide: Recrystallization: Focused guidance on crystallization-based purification.

  • Protocol: Chiral Separation of D,L-7-Aza-3-indolylglycine: A step-by-step guide for resolving the enantiomers.

  • Diagrams: Visual workflows for key processes.

  • References: A comprehensive list of cited resources.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude D,L-7-Aza-3-indolylglycine?

A1: The impurity profile will largely depend on the synthetic route. However, common impurities may include unreacted starting materials, such as 7-azaindole and a protected glycine equivalent, side-products from the indole formation, and potentially polymeric material. If the synthesis involves a Fischer indole synthesis, you might see hydrazone-related impurities. Given the reactivity of the indole nucleus, oxidative degradation products can also be present.

Q2: My D,L-7-Aza-3-indolylglycine is showing poor solubility in common organic solvents for chromatography. What can I do?

A2: The zwitterionic nature of the amino acid can significantly reduce solubility in non-polar organic solvents. To load your sample onto a silica gel column, you can try dissolving it in a small amount of a more polar solvent like methanol or DMSO and adsorbing it onto silica gel or Celite®. This dry loading technique is often more effective than direct liquid injection for poorly soluble compounds. Alternatively, using a more polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to suppress or enhance ionization, can improve solubility and chromatographic behavior.

Q3: I am struggling with streaking and poor peak shape during HPLC analysis and purification. What is the likely cause?

A3: Streaking and poor peak shape for a basic compound like 7-Aza-3-indolylglycine on a standard silica-based C18 column are often due to interactions between the basic nitrogen on the pyridine ring and residual acidic silanol groups on the stationary phase. To mitigate this, consider using a base-deactivated column or adding a competing base, like triethylamine (0.1%), to your mobile phase. Alternatively, operating at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the basic sites on your molecule, which can lead to better peak shapes.

Q4: Can I purify D,L-7-Aza-3-indolylglycine without using chromatography?

A4: While chromatography is a powerful tool, recrystallization can be a viable and scalable alternative for purification, especially if the impurity profile is not overly complex. The key is to find a suitable solvent system where the solubility of your compound is high in the hot solvent and low at room temperature or below, while impurities remain soluble or insoluble at all temperatures. A mixed solvent system is often required for amino acid derivatives.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a standard method for the purification of 7-azaindole derivatives.[1] However, the unique properties of D,L-7-Aza-3-indolylglycine can present challenges.

Problem Possible Cause Suggested Solution
Low or No Recovery from the Column Compound is too polar and is irreversibly adsorbed onto the silica gel. - Increase the polarity of the eluent significantly (e.g., use a gradient up to 20-30% methanol in dichloromethane).- Add a competitive base (e.g., 0.5-1% triethylamine or ammonia in the eluent) to reduce strong interactions with the acidic silica.- Consider using a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase column.[2]
Compound decomposed on the silica gel. - Deactivate the silica gel by pre-treating it with the eluent containing triethylamine.[2]- Run the column quickly to minimize contact time.- Use an alternative purification method like recrystallization or preparative HPLC with a shorter run time.
Poor Separation of Compound from Impurities Inappropriate solvent system. - Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.- Use a shallow gradient during elution to improve resolution between closely eluting spots.
Co-eluting impurities with similar polarity. - If impurities have very similar polarities, column chromatography may not be sufficient.[3] Consider preparative HPLC for higher resolution or recrystallization to potentially isolate the desired compound based on differential solubility.
Streaking of the Compound Spot on TLC and Column Interaction of the basic 7-azaindole nitrogen with acidic silica gel. - Add a small amount of triethylamine or ammonia (0.1-1%) to the eluent to saturate the acidic sites on the silica gel.
Compound is overloaded on the column. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.

Troubleshooting Guide: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent system.

Problem Possible Cause Suggested Solution
Compound Does Not Dissolve in Hot Solvent Inappropriate solvent choice. - The solvent is not polar enough. Try more polar solvents like ethanol, methanol, or water. For highly polar compounds, consider solvent mixtures like ethanol/water or dioxane/water.
No Crystals Form Upon Cooling Solution is not supersaturated. - The compound is too soluble in the chosen solvent at low temperatures.[3] Try a less polar solvent or a solvent mixture.- Concentrate the solution by slowly evaporating some of the solvent before cooling.
Cooling rate is too fast. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or amorphous solid.[3]
Presence of impurities inhibiting crystallization. - Try adding a seed crystal of the pure compound to induce crystallization.- Perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove some impurities before recrystallization.[3]
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the compound. - Choose a lower-boiling solvent.[3]
Solution is too concentrated. - Dilute the solution with more solvent and reheat to dissolve everything before attempting to cool again.[3]
Presence of impurities. - Impurities can lower the melting point of the mixture and promote oiling out.[3] A pre-purification step may be necessary.

Protocol: Chiral Separation of D,L-7-Aza-3-indolylglycine

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles.[4] Chiral HPLC is a common and effective method for this purpose.[5]

Principle:

This protocol utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The CSP interacts differently with the D and L enantiomers of 7-Aza-3-indolylglycine, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating a wide range of chiral compounds.[6]

Materials:
  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • D,L-7-Aza-3-indolylglycine sample, purified by achiral methods

Step-by-Step Methodology:
  • Column Selection and Equilibration:

    • Choose a suitable chiral column. Polysaccharide-based columns are a good starting point.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).

    • To improve peak shape and resolution, add a small amount of an acidic or basic modifier. For an amino acid, both can be effective. Try 0.1% TFA or 0.1% DEA.

  • Sample Preparation and Injection:

    • Dissolve the D,L-7-Aza-3-indolylglycine sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject a small volume onto the analytical column to develop the method before scaling up to a preparative column.

  • Optimization of Separation:

    • Adjust the flow rate to optimize the balance between resolution and run time.

    • If necessary, screen other mobile phase modifiers like ethanol or acetonitrile.

    • Monitor the separation at a wavelength where the 7-azaindole chromophore has strong absorbance (typically around 280 nm).

  • Fraction Collection and Analysis:

    • Once satisfactory separation is achieved on the analytical scale, scale up the method to a preparative column.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the purity of the collected fractions by re-injecting them onto the analytical chiral column.

  • Solvent Removal:

    • Combine the pure fractions for each enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

Purification_Workflow Crude Crude D,L-7-Aza-3-indolylglycine Dissolve Dissolve in minimal polar solvent (e.g., MeOH, DMSO) Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Column Silica Gel Column Chromatography (DCM/MeOH +/- TEA) Adsorb->Column Fractions Collect and Analyze Fractions (TLC/HPLC) Column->Fractions Evaporate Combine Pure Fractions and Evaporate Fractions->Evaporate Pure_Racemate Pure D,L-7-Aza-3-indolylglycine Evaporate->Pure_Racemate

Caption: Workflow for Achiral Purification by Column Chromatography.

Chiral_Separation_Decision_Tree Start Pure D,L-7-Aza-3-indolylglycine Screen_Columns Screen Chiral Columns (e.g., Polysaccharide-based) Start->Screen_Columns Separation Separation Achieved? Screen_Columns->Separation Optimize Optimize Mobile Phase (Solvent ratio, additives) Separation->Optimize Partial No_Sep Try Different Column or Separation Mode Separation->No_Sep No Prep_HPLC Scale up to Preparative HPLC Separation->Prep_HPLC Yes Optimize->Separation No_Sep->Screen_Columns Collect Collect Enantiomer Fractions Prep_HPLC->Collect Pure_Enantiomers Pure D- and L-Enantiomers Collect->Pure_Enantiomers

Caption: Decision Tree for Chiral HPLC Method Development.

References

  • Negrerie, M., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(7), 2027-2056. Retrieved from [Link]

  • de Mattos, M. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(45), 7953-7964. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Google Patents. (2016). CN105777748A - 7-azaindole and preparation method thereof.
  • Powers, D. G., et al. (2006). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 71(23), 8752-8755. Retrieved from [Link]

  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Patrick, S. L., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 2(10), 684-692. Retrieved from [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(7), 525-548. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6159. Retrieved from [Link]

  • Cohen, J. D., & Bialek, K. (1984). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 74(2), 259-263. Retrieved from [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 227. Retrieved from [Link]

  • Hsieh, M.-F., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Applied Sciences, 8(11), 2182. Retrieved from [Link]

  • Lin, C.-H., et al. (2007). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 35(16), 5508-5516. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2022). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 27(19), 6703. Retrieved from [Link]

  • Chen, K.-H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822-825. Retrieved from [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 227. Retrieved from [Link]

  • Peterson, E. A., & De, S. (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. Retrieved from [Link]

  • Peterson, E. A., & De, S. (2019). Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. Retrieved from [Link]

Sources

Troubleshooting inconsistent results in biological assays with D,L-7-Aza-3-indolylglycine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Biological Assays with D,L-7-Aza-3-indolylglycine

Executive Summary

Compound: D,L-7-Aza-3-indolylglycine CAS: 1052209-51-4 Classification: Unnatural Amino Acid / Fluorescent Probe Primary Issue: Inconsistent assay results are frequently driven by three convergent factors: the use of a racemic mixture (D,L) in stereoselective biological systems, the unique excited-state proton transfer (ESPT) photophysics of the 7-azaindole moiety, and steric constraints of the glycine linker compared to the native tryptophan alanine linker.

Part 1: Reagent Integrity & Solubility

Q: My stock solution precipitates upon dilution into aqueous buffer. How do I maintain solubility?

A: The 7-azaindole scaffold is hydrophobic, and the zwitterionic nature of the glycine backbone at neutral pH can lead to aggregation.

Protocol: Optimized Solubilization Workflow

  • Primary Solvent: Dissolve the solid D,L-7-Aza-3-indolylglycine in 100% DMSO or DMF to a concentration of 50-100 mM. Do not use water or buffer for the initial stock.

  • Intermediate Dilution: If precipitation occurs upon direct addition to buffer, use an intermediate dilution step. Dilute the DMSO stock 1:10 into 50% PEG-400 or Propylene Glycol before adding to the final aqueous assay buffer.

  • pH Control: Ensure the final buffer pH is > 6.0. The pyridine nitrogen (N7) has a pKa of ~4.6. Below pH 5.0, protonation of N7 increases solubility but drastically alters fluorescence and binding properties.

Table 1: Solubility & Stability Profile

Parameter Specification Notes
Max Solubility (DMSO) ~100 mM Stable at -20°C for 6 months.
Max Solubility (Aq. pH 7.4) < 1 mM High risk of precipitation; requires <1% DMSO final.
pKa (N7 - Pyridine) ~4.6 Protonation quenches fluorescence; alters H-bonding.

| pKa (N1 - Pyrrole) | > 15 | Acts as H-bond donor only. |

Part 2: Biological Activity & Chirality[1][2]

Q: I am observing only ~50% inhibition or activity compared to theoretical calculations. Why?

A: You are likely using the commercially available racemic mixture (D,L) .

  • The Mechanism: Biological enzymes (e.g., aminoacyl-tRNA synthetases, kinases, or proteases) are stereoselective for L-isomers . The D-isomer in your mixture is often biologically inert or, worse, acts as a competitive inhibitor that does not undergo the catalytic reaction.

  • Troubleshooting Step: If your assay assumes 100% active concentration, immediately double the concentration of the racemate to achieve the equivalent L-isomer concentration.

  • Validation: Run a control with D-Tryptophan or a known D-amino acid to quantify the non-specific background effect of the D-isomer in your specific assay system.

Part 3: Fluorescence & Photophysics

Q: The fluorescence signal is erratic and shifts wavelength between experiments. Is the probe degrading?

A: It is likely not degrading but undergoing Excited-State Proton Transfer (ESPT) . Unlike Tryptophan, 7-azaindole derivatives are extremely sensitive to the hydration state of their environment.

The "Blue" vs. "Green" Shift:

  • Normal Species (350-380 nm): In hydrophobic pockets or absence of water, the molecule emits from the normal excited state.

  • Tautomer Species (480-500 nm): In the presence of water (or protic solvents), a concerted double proton transfer occurs between the N1 (pyrrole) and N7 (pyridine) via a water bridge. This generates a tautomer with a significantly red-shifted emission.[1]

Diagnostic Workflow: If you see a shift or quenching:

  • Check Buffer pH: Ensure pH is constant. Protonation of N7 (pH < 5) quenches fluorescence.

  • Check Hydration: If the probe is binding to a protein pocket, the displacement of water molecules will drastically reduce the green tautomer emission and increase the blue normal emission. This is a feature, not a bug—use it to measure binding kinetics.

Table 2: Spectral Comparison

Fluorophore Excitation (nm) Emission (nm) Quantum Yield (Aq) Sensitivity
Tryptophan (Trp) 280 350 ~0.14 Polarity

| 7-Aza-3-indolylglycine | 290-310 | 380 (Normal) / 490 (Tautomer) | Variable (Low in H2O) | Proton Transfer / Hydration |

Part 4: Steric Constraints (Glycine vs. Alanine)

Q: The compound fails to inhibit my target enzyme, even though 7-azatryptophan works.

A: You are using an indolylglycine , not a tryptophan analog.

  • Structural Mismatch: Tryptophan has a methylene bridge (beta-carbon). Indolylglycine connects the indole ring directly to the alpha-carbon.

  • Consequence: This removes a degree of rotational freedom and pulls the bulky indole ring closer to the peptide backbone. This often creates severe steric clashes in the active site that prevent binding, rendering the molecule inactive despite the correct "headgroup" (7-azaindole).

Visual Troubleshooting Guides

Diagram 1: Assay Troubleshooting Decision Tree

TroubleshootingFlow Start Inconsistent Assay Results CheckSolubility Step 1: Check Solubility (Precipitation?) Start->CheckSolubility CheckChirality Step 2: Check Chirality (Is racemate used?) CheckSolubility->CheckChirality No SolventFix Use DMSO Stock Dilute into PEG/Buffer CheckSolubility->SolventFix Yes CheckFluorescence Step 3: Check Signal (Wavelength Shift?) CheckChirality->CheckFluorescence No (Pure L) DoseFix Double Concentration (Assume 50% Active L-form) CheckChirality->DoseFix Yes (D,L Mixture) SignalFix Monitor Ratio (380nm vs 490nm) Check pH > 6.0 CheckFluorescence->SignalFix Signal Drifts

Caption: Systematic logic for isolating the root cause of assay variance, prioritizing physical chemistry before biological mechanisms.

Diagram 2: 7-Azaindole Tautomerization Mechanism

Tautomerization Normal Normal State (Blue Emission ~380nm) Hydrophobic Env Water + Water Molecule (Proton Bridge) Normal->Water Excitation Tautomer Tautomer State (Green Emission ~490nm) Hydrophilic Env Water->Tautomer Double Proton Transfer Tautomer->Normal Relaxation

Caption: The water-mediated proton transfer cycle responsible for the dual-emission characteristics of 7-azaindole derivatives.

References

  • Iowa State University Digital Repository. (1997). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Retrieved from [Link]

  • American Chemical Society (ACS Sensors). (2023). Genetic Encoding of 7-Aza-L-tryptophan.[3] Retrieved from [Link]

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Optimization of dosing and administration for in vivo studies of aza-indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Dosing and Administration for Aza-Indole Scaffolds

Assigned Specialist: Senior Application Scientist, Preclinical Development Status: Open Scope: 4-, 5-, 6-, and 7-azaindole derivatives (Kinase Inhibitors/Bioisosteres)

Executive Summary: The Aza-Indole Profile

Aza-indoles are "privileged structures" in drug discovery, particularly for kinase inhibitors (e.g., Vemurafenib, Pexidartinib). By replacing a carbon in the indole ring with nitrogen, we improve water solubility and hydrogen-bonding potential. However, this modification introduces specific in vivo challenges: pH-dependent solubility and Aldehyde Oxidase (AO) mediated clearance .

This guide addresses the three most common failure modes in preclinical studies:

  • Formulation Collapse: Precipitation upon contact with physiological fluids.

  • The "Metabolic Mirage": High clearance in vivo despite stable microsome data.

  • Vehicle Toxicity: Confounding data due to aggressive solvent use.

Module A: Formulation & Solubility Troubleshooting

Q: My compound dissolves in DMSO/PEG, but precipitates immediately upon dilution with saline or water. How do I fix this?

A: You are likely facing a "Solvent Shift" precipitation due to the specific pKa of the aza-indole.

The Mechanism: Most aza-indoles have a basic pyridine-like nitrogen with a pKa typically between 4.0 and 6.0. They are soluble in acidic environments (protonated state) but lipophilic in neutral pH (blood/saline). When you dilute a stock solution (DMSO) into a neutral aqueous buffer (Saline pH 7.4), the compound de-protonates and crashes out.

The Solution: Do not rely solely on co-solvents. You must stabilize the thermodynamic activity of the drug.

  • Acidification Strategy: Use a buffer that maintains ionization. For IV/IP, ensure the final pH is >4.0 to prevent phlebitis, but low enough to maintain solubility.

    • Recommendation: Use 50 mM Acetate or Citrate buffer (pH 4.5–5.0) instead of Saline.

  • Complexation Strategy (Gold Standard): Use Cyclodextrins (HP-β-CD or SBE-β-CD). These encapsulate the lipophilic core of the aza-indole, preventing precipitation regardless of pH shifts.

Q: What is the recommended vehicle starting point for a 7-azaindole derivative?

A: The "20/40/40" Rule.

For initial PK screening (PO/IP), we recommend the following formulation hierarchy to balance solubility and tolerability:

TierVehicle CompositionApplicationLimitations
1 20% HP-β-CD in 50mM Citrate Buffer (pH 4.5)First-line choice. High tolerability for repeat dosing.Limited capacity for very lipophilic compounds (LogP > 4).
2 10% DMSO / 40% PEG400 / 50% Water Rapid screening; high solubilizing power.High osmolality; potential local irritation; not for chronic studies.
3 0.5% Methylcellulose / 0.1% Tween 80 Suspensions for oral (PO) dosing only.Lower bioavailability (exposure depends on dissolution rate).
Visualization: Formulation Decision Logic

FormulationLogic Start Compound Assessment (Aza-indole) CheckLogP Check LogP & pKa Start->CheckLogP HighLogP LogP > 3.5 (Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3.5 (Moderate) CheckLogP->ModLogP Route Intended Route? HighLogP->Route ModLogP->Route IV_IP IV / IP Route->IV_IP PO Oral (PO) Route->PO Sol_Strategy Solution Required IV_IP->Sol_Strategy Susp_Strategy Suspension Acceptable PO->Susp_Strategy Cyclodextrin USE: 20% HP-beta-CD in Citrate Buffer pH 4.5 Sol_Strategy->Cyclodextrin Preferred CoSolvent USE: 5% DMSO + 30% PEG400 + Saline Sol_Strategy->CoSolvent Alternative Susp_Strategy->Cyclodextrin Max Exposure MethCell USE: 0.5% MC + 0.1% Tween 80 Susp_Strategy->MethCell

Figure 1: Decision tree for selecting the optimal vehicle based on physicochemical properties and administration route.

Module B: Pharmacokinetics & The "Metabolic Mirage"

Q: My compound is stable in liver microsomes (MLM) but has very high clearance in vivo. Why?

A: You are likely missing Aldehyde Oxidase (AO) clearance.

The Mechanism: Standard liver microsome assays (MLM) are fortified with NADPH, which drives CYP450 enzymes. However, Aldehyde Oxidase (AO) is a cytosolic enzyme that does not require NADPH and is often inactive or absent in standard microsomal preparations. Aza-indoles are classic substrates for AO, which oxidizes the carbon adjacent to the nitrogen (typically the C-2 position), converting it to a lactam (2-oxo metabolite).

The Diagnostic Protocol:

  • Check Species Differences: AO activity varies wildly. Humans and monkeys have high AO activity; rats have moderate; dogs have very low/none.

    • If Clearance (Dog) << Clearance (Rat/Human), suspect AO.

  • Run S9 Fraction Assay: Unlike microsomes, S9 fractions contain cytosol. Run S9 stability +/- specific AO inhibitors (e.g., Hydralazine or Raloxifene).

  • Deuteration: If AO metabolism is confirmed, consider deuterating the C-2 position to leverage the Kinetic Isotope Effect (KIE), though this is often less effective for AO than for CYP.

Q: How do I optimize oral bioavailability (%F)?

A: Address the "Dissolution Rate-Limited" absorption.

Aza-indoles often exhibit "Brick Dust" behavior—high crystallinity and high melting points. Even if the intrinsic permeability is good, the solid compound passes through the GI tract undissolved.

Optimization Steps:

  • Particle Size Reduction: For suspensions, micronize the compound.

  • Amorphous Solid Dispersions (ASD): For formulation, use spray-dried dispersions (SDD) with polymers like HPMC-AS to maintain the amorphous state in the gut.

  • Lipid Formulations: If LogP > 4, switch to a Self-Emulsifying Drug Delivery System (SEDDS) using Labrasol or Capryol 90 to stimulate lymphatic transport.

Module C: Experimental Protocols

Protocol 1: Preparation of 20% HP-β-CD Vehicle (The "Universal" Solvent)

Use this for IV, IP, or PO studies requiring solubilized compound.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Sterile Water for Injection

Procedure:

  • Buffer Prep: Prepare 50mM Citrate Buffer. Mix 35 mL of 50mM Citric Acid and 65 mL of 50mM Sodium Citrate. Adjust pH to 4.5 using HCl or NaOH.

  • Cyclodextrin Solubilization: Weigh 20g of HP-β-CD. Add Citrate Buffer (pH 4.5) gradually while stirring until volume reaches 100mL. Stir until clear (approx. 30 mins).

  • Compound Addition:

    • Weigh required aza-indole.

    • Add the 20% HP-β-CD solution.

    • CRITICAL STEP: Sonicate in a water bath at 37°C for 20-40 minutes. The heat and energy help the compound enter the cyclodextrin cavity.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove any undissolved micro-particles.

Protocol 2: In Vivo Dosing Volume Guidelines

Exceeding these limits induces stress, altering PK results.

SpeciesRouteMax Vol (Bolus)Ideal VolNeedle Gauge
Mouse (25g) PO10 mL/kg (250 µL)5 mL/kg20-22G (Gavage)
IV5 mL/kg (125 µL)2-3 mL/kg27-30G
IP20 mL/kg (500 µL)10 mL/kg25-27G
Rat (250g) PO10 mL/kg (2.5 mL)5 mL/kg16-18G (Gavage)
IV5 mL/kg (1.25 mL)2 mL/kg23-25G

Module D: Pathway Visualization

Aldehyde Oxidase (AO) vs. CYP Metabolism in Aza-Indoles

Metabolism cluster_fix Optimization Strategy Drug Aza-Indole Parent (Substrate) Microsomes Liver Microsomes (CYP450 Only) Drug->Microsomes Assay A Cytosol S9 Fraction / Cytosol (Contains AO + CYP) Drug->Cytosol Assay B Stable Apparent Stability (False Positive) Microsomes->Stable No AO Activity Clearance Rapid Clearance (2-oxo metabolite) Cytosol->Clearance AO Oxidation at C2 Block Block C2 Position (Methyl/Chloro) Clearance->Block

Figure 2: The "Metabolic Mirage." Standard microsome assays miss cytosolic Aldehyde Oxidase activity, leading to unexpected in vivo clearance.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Ku, M. S. (2008). Use of the Biopharmaceutical Classification System in Early Drug Development. AAPS Journal, 10, 208–212.

  • Zhang, X., et al. (2009). 7-Azaindole as a Privileged Scaffold for Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6509.

Validation & Comparative

Comparative Analysis: D,L-7-Aza-3-indolylglycine-Derived Scaffolds vs. Canonical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical determinant of potency and selectivity. D,L-7-Aza-3-indolylglycine (7-AIG) serves as a distinct synthetic entry point to the 7-azaindole scaffold, a "privileged structure" in medicinal chemistry.

While canonical Indole scaffolds (derived from Tryptophan) rely on a monodentate hydrogen bonding motif, the 7-azaindole moiety derived from 7-AIG offers a bidentate interaction with the kinase hinge region.[1][2] This guide objectively compares the performance of 7-AIG-derived inhibitors against standard Indole and Pyrazole-based alternatives, demonstrating why the 7-aza modification frequently results in superior solubility, metabolic stability, and binding affinity.

Mechanistic Advantage: The Hinge Binding Paradigm

To understand the superiority of 7-AIG derivatives, one must analyze the atomic-level interactions within the ATP-binding pocket.

The "Bidentate" vs. "Monodentate" Interaction

Most kinase inhibitors function as ATP mimetics. The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • Indole Scaffold (Standard): Acts as a monodentate donor. The pyrrole NH donates a hydrogen bond to the hinge backbone carbonyl.[1] The C7 position is a carbon (CH), which cannot accept a hydrogen bond.

  • 7-Azaindole Scaffold (7-AIG Derived): Acts as a bidentate binder.[1][2][3]

    • Donor: The pyrrole NH donates to the hinge carbonyl (like Indole).

    • Acceptor: The N7 nitrogen (unique to 7-azaindole) accepts a hydrogen bond from the hinge backbone NH.[4]

This dual-anchor mechanism mimics the adenine ring of ATP more faithfully than the indole scaffold, often leading to a 10-100x increase in potency for specific kinases (e.g., BRAF, JAK).

Visualization of Binding Modes

The following diagram illustrates the structural divergence in binding modes between the 7-AIG derived scaffold and the standard Indole scaffold.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Indole Indole Scaffold (Tryptophan-derived) Indole->Hinge_CO H-Bond (Strong) Indole->Hinge_NH No Interaction (Steric Clash/Neutral) AzaIndole 7-Azaindole Scaffold (7-AIG derived) AzaIndole->Hinge_CO H-Bond (Strong) AzaIndole->Hinge_NH H-Bond (Critical) N7 Interaction

Figure 1: Comparative binding topology.[1][3] Note the additional critical H-bond formed by the 7-Azaindole scaffold (green) compared to the Indole scaffold (yellow).

Comparative Data Analysis

The following table synthesizes experimental data comparing the physicochemical and pharmacological profiles of the 7-Azaindole scaffold (accessed via 7-AIG) versus the standard Indole and Pyrazole scaffolds.

Feature7-Azaindole (7-AIG Derived)Indole (Standard)Pyrazolo[1,5-a]pyrimidine
Hinge Binding Mode Bidentate (Donor + Acceptor)Monodentate (Donor only)Bidentate (Donor + Acceptor)
LogP (Lipophilicity) Lower (More hydrophilic)Higher (More lipophilic)Moderate
Aqueous Solubility High (Due to pyridine N)LowModerate
Metabolic Stability High (Pyridine ring is electron-deficient, resisting oxidation)Low (Benzene ring prone to P450 oxidation)Moderate
Kinase Selectivity High (Tunable via C3 substituents)Moderate (Promiscuous binding)High
Synthetic Utility Accessible via 7-AIG; supports peptide synthesisUbiquitous; cheap starting materialsComplex heterocycle synthesis
Key Drug Example Vemurafenib (BRAF inhibitor)Sunitinib (Indolinone core)Dinaciclib (CDK inhibitor)
Key Insight: The Solubility-Potency Paradox

Designers often face a trade-off: increasing lipophilicity improves potency but hurts solubility. The 7-AIG scaffold breaks this paradox. The N7 nitrogen lowers LogP (improving water solubility) while simultaneously adding a binding contact (improving potency). This makes 7-AIG derivatives superior candidates for oral bioavailability optimization [1].

Experimental Validation Protocols

To validate the performance of a 7-AIG-derived inhibitor against an indole analog, the following self-validating workflows are recommended.

Protocol A: FRET-Based Kinase Affinity Assay (Z'-LYTE)

Why this method? FRET (Fluorescence Resonance Energy Transfer) is less susceptible to compound interference (fluorescence quenching) than standard absorbance assays, which is critical when testing indole-based compounds that can autofluoresce.

Materials:

  • Kinase: Recombinant BRAF or JAK enzyme.

  • Substrate: FRET-peptide (Coumarin/Fluorescein pair).

  • Test Compounds: 7-AIG derivative vs. Indole analog.

Step-by-Step Workflow:

  • Compound Prep: Dissolve D,L-7-Aza-3-indolylglycine derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3) starting at 10 µM.

  • Enzyme Reaction: Mix 2 µL of Compound + 5 µL of Kinase/Peptide Mix in a 384-well plate.

  • ATP Initiation: Add 2.5 µL of ATP (at

    
     concentration) to initiate phosphorylation.
    
  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Development: Add 5 µL of Development Reagent (cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Calculation: Plot % Phosphorylation vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Thermodynamic Solubility Assay

Why this method? Kinetic solubility (precipitation from DMSO) often overestimates solubility. Thermodynamic solubility (shake-flask) provides the "true" equilibrium data required for formulation.

  • Saturation: Add excess solid 7-AIG derivative to pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Synthetic & Structural Considerations

The "D,L" Stereochemistry Factor

The topic molecule is D,L -7-Aza-3-indolylglycine.

  • Racemic Utility: For fragment-based drug discovery (FBDD), the racemic mixture is often sufficient to establish the binding affinity of the 7-azaindole core.

  • Chiral Resolution: If the glycine backbone is retained in the final inhibitor (e.g., in a peptidomimetic), the L-isomer is typically preferred to mimic natural substrate recognition.

  • Scaffold Truncation: In many high-potency drugs (e.g., Vemurafenib), the "glycine" portion is decarboxylated or modified, leaving the 7-azaindole core. In these cases, the D,L stereochemistry of the starting material serves only as a synthetic handle.

Workflow Visualization: From 7-AIG to Lead Candidate

DrugDiscovery Start D,L-7-Aza-3-indolylglycine (Starting Material) Step1 Chiral Resolution (Optional) Start->Step1 Enzymatic/Chem Step2 Scaffold Decoration (Suzuki/Buchwald Coupling) Step1->Step2 Functionalization Lead 7-Azaindole Lead (Kinase Inhibitor) Step2->Lead SAR Optimization Validation Validation: IC50 < 10nM Solubility > 50µM Lead->Validation Testing

Figure 2: Development pipeline utilizing 7-AIG as a precursor.

Conclusion

D,L-7-Aza-3-indolylglycine is not merely an amino acid variant; it is a strategic gateway to the 7-azaindole privileged structure. By substituting the standard indole scaffold with the 7-azaindole core, researchers can leverage the N7-hinge interaction to achieve superior potency and solubility. While indole-based inhibitors remain cost-effective, 7-azaindole derivatives consistently outperform them in "drug-like" metrics (ADME and Selectivity), making 7-AIG an essential reagent in the modern kinase inhibitor toolkit.

References

  • Popowycz, F., et al. (2020).[5] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]

  • Zhang, J., et al. (2009). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][6] Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. Available at: [Link]

Sources

Comparative Guide: Neuroprotective Modalities of D,L-7-Aza-3-indolylglycine vs. URMC-099

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between D,L-7-Aza-3-indolylglycine (hereafter 7-Aza-IG ) and URMC-099 . These two compounds represent distinct strategic approaches in neuroprotection:

  • 7-Aza-IG functions as a pharmacological probe targeting the NMDA receptor glycine co-agonist site , acting as an upstream "gatekeeper" to prevent excitotoxic calcium influx.

  • URMC-099 is a brain-penetrant, broad-spectrum Mixed Lineage Kinase 3 (MLK3) inhibitor , acting as a downstream "firefighter" to dampen neuroinflammatory signaling and apoptotic cascades.

Verdict: While 7-Aza-IG offers high potency in acute excitotoxic models (in vitro), its utility is limited by bioavailability. URMC-099 demonstrates superior translational potential for chronic neurodegenerative conditions (e.g., HAND, Alzheimer's) due to its optimized blood-brain barrier (BBB) permeability and dual anti-inflammatory/neuroprotective mechanism.

Mechanistic Profiling & Signaling Pathways

D,L-7-Aza-3-indolylglycine: The Upstream Blockade

Mechanism: 7-Aza-IG belongs to the class of indole-based amino acids. It acts as a competitive antagonist at the glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

  • Action: By occupying the glycine site, it allosterically prevents the channel from opening, even in the presence of glutamate.

  • Outcome: Blocks massive Ca²⁺ influx, preventing the immediate mitochondrial calcium overload that triggers necrosis.

URMC-099: The Downstream Modulation

Mechanism: URMC-099 is a small-molecule inhibitor of MLK3 (an upstream MAPKKK).

  • Action: It inhibits the phosphorylation of MKK7, thereby preventing the activation of JNK (c-Jun N-terminal kinase).

  • Outcome: Prevents c-Jun phosphorylation (nuclear apoptosis signal) and inhibits microglial release of TNF-α and IL-1β (neuroinflammation).

Visualizing the Conflict

The following diagram illustrates the intervention points of both compounds within the neuronal death pathway.

NeuroprotectionPathways Glutamate Glutamate (Excess) NMDAR NMDA Receptor (Ca2+ Channel) Glutamate->NMDAR CaInflux Ca2+ Influx NMDAR->CaInflux ROS ROS / Mitochondrial Stress CaInflux->ROS MLK3 MLK3 Activation ROS->MLK3 JNK JNK Phosphorylation MLK3->JNK Apoptosis Neuronal Apoptosis & Inflammation JNK->Apoptosis DrugA 7-Aza-IG (Glycine Site Block) DrugA->NMDAR Inhibits DrugB URMC-099 (Kinase Inhibition) DrugB->MLK3 Inhibits

Figure 1: Mechanistic intervention points. 7-Aza-IG blocks the initial calcium entry, while URMC-099 arrests the downstream death signal.

Physicochemical & Pharmacological Comparison

The following table synthesizes data derived from structural analysis of indole-glycine derivatives and established literature on URMC-099.

FeatureD,L-7-Aza-3-indolylglycine (7-Aza-IG)URMC-099
Primary Target NMDA Receptor (Glycine Site)Mixed Lineage Kinase 3 (MLK3)
Binding Type Competitive AntagonistATP-competitive Inhibitor
IC50 / Ki ~0.1 - 1.0 µM (Estimated based on class)14 nM (MLK3), 19 nM (DLK)
BBB Permeability Low/Poor (Zwitterionic nature limits passive transport)High (Optimized for CNS penetration)
Solubility Low in neutral pH; requires acid/base adjustmentSoluble in DMSO; formulated for oral/IP delivery
Primary Utility In vitro tool for excitotoxicity studiesIn vivo therapeutic candidate for neurodegeneration
Side Effect Profile Psychotomimetic potential (if systemic)Generally well-tolerated; preserves physiological signaling

Experimental Protocols

To objectively compare these compounds, distinct assays are required due to their different mechanisms.

Protocol A: Acute Excitotoxicity (Targeting 7-Aza-IG Efficacy)

Objective: Assess the ability to prevent rapid necrotic death induced by glutamate/glycine overload.

System: Primary Cortical Neuronal Culture (DIV 14).

  • Preparation: Plate neurons at

    
     cells/well in Neurobasal medium.
    
  • Pre-treatment:

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: 7-Aza-IG (Concentration range: 10 nM – 100 µM) applied 30 min prior to insult.

    • Group C: URMC-099 (100 nM – 1 µM) applied 30 min prior.

  • Insult: Expose cells to NMDA (100 µM) + Glycine (10 µM) for 20 minutes in Mg²⁺-free HBSS.

  • Washout: Replace media with conditioned Neurobasal medium containing the respective drugs.

  • Readout (24h): Measure LDH release (Cytotoxicity) or Propidium Iodide (PI) uptake.

    • Expected Result: 7-Aza-IG should show superior protection in this acute window by physically blocking the channel. URMC-099 may show partial protection but acts slower.

Protocol B: Neuroinflammation & Synaptic Preservation (Targeting URMC-099 Efficacy)

Objective: Assess protection against inflammatory mediated synaptic loss.

System: Organotypic Hippocampal Slice Cultures (OHSCs) or Microglial-Neuron Co-culture.

  • Stimulation: Treat cultures with HIV-1 Tat protein (100 ng/mL) or LPS (100 ng/mL) to trigger microglial activation.

  • Treatment: Co-treat with URMC-099 (200 nM) or 7-Aza-IG (10 µM).

  • Incubation: 24–48 hours.

  • Readout 1 (Inflammation): Collect supernatant for TNF-α and IL-1β ELISA.

  • Readout 2 (Synaptic Health): Fix tissues and stain for PSD-95 (Post-synaptic density) and Synapsin-1. Quantify puncta density.

    • Expected Result: URMC-099 will significantly reduce cytokine release and preserve PSD-95 density. 7-Aza-IG will have minimal effect on the microglial inflammatory response, as it lacks kinase inhibitory activity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Protocol A: Excitotoxicity (Neuron Only) cluster_1 Protocol B: Neuroinflammation (Microglia/Neuron) Step1 Primary Neurons (DIV 14) Step2 Pre-treat: 7-Aza-IG vs URMC-099 Step1->Step2 Step3 Insult: NMDA (100µM) / 20min Step2->Step3 Step4 Readout: LDH Release / PI Uptake Step3->Step4 StepB1 Co-Culture / Slice StepB2 Stimulus: LPS or HIV-Tat StepB1->StepB2 StepB3 Treatment: URMC-099 (Focus) StepB2->StepB3 StepB4 Readout: ELISA (TNF-a) & PSD-95 StepB3->StepB4

Figure 2: Parallel workflows for validating mechanism-specific efficacy.

Strategic Recommendations

When to use D,L-7-Aza-3-indolylglycine:
  • Basic Science: Use when mapping the precise binding kinetics of the NMDA glycine site.

  • Acute Models: Ideal for in vitro ischemia models where total blockade of calcium influx is the desired positive control.

  • Validation: Use as a tool to prove that a observed neurotoxic effect is strictly NMDA-receptor dependent.

When to use URMC-099:
  • Translational Research: Use in animal models of HIV-associated neurocognitive disorders (HAND), Alzheimer’s, or Multiple Sclerosis.

  • Chronic Inflammation: Essential when the pathology involves a feedback loop of microglial activation and synaptic degeneration.

  • Drug Development: Use as a benchmark for "safe" kinase inhibition (preserving ERK signaling while blocking JNK).

References

  • Gelbard, H. A., et al. (2010). "Mixed Lineage Kinase 3 Inhibition Protects Against HIV-1 Tat-Induced Neurotoxicity." The Journal of Neuroscience.

  • Gendelman, H. E., et al. (2017). "The Quest for a Cure: URMC-099 and the Treatment of NeuroHIV." Journal of Neuroimmune Pharmacology.

  • Kemp, J. A., & McKernan, R. M. (2002). "NMDA receptor pathways as drug targets." Nature Neuroscience. (Provides grounding for Glycine site antagonism mechanisms).

  • Goodnough, C. L., et al. (2014). "Inhibition of Mixed Lineage Kinase 3 Prevents HIV-1 Tat-Mediated Neurotoxicity in Primary Cultures of Mouse, Rat, and Human Neurons." Glia.

  • Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. (Foundational text for indole-2-carboxylates and indolylglycine derivatives).

A Researcher's Guide to the Validation of Novel Kinase Inhibitors: The Case of D,L-7-Aza-3-indolylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel enzyme inhibitors, using the hypothetical compound D,L-7-Aza-3-indolylglycine as a case study. We will delve into the scientific rationale behind each experimental step, from initial target identification to cellular validation, and compare its potential performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its ability to form bidentate hydrogen bonds with the hinge region of protein kinases makes it an excellent starting point for designing potent and selective inhibitors.[1][3] D,L-7-Aza-3-indolylglycine, a molecule incorporating this key pharmacophore, thus presents itself as a promising candidate for kinase-targeted drug discovery. The journey from a promising chemical structure to a validated specific enzyme inhibitor, however, is a meticulous process of empirical validation.

Initial Target Identification: Navigating the Kinome

The human genome contains over 500 protein kinases, collectively known as the kinome. Identifying the primary target(s) of a new inhibitor is the foundational step in its validation. A broad-spectrum screening approach is the most effective initial strategy.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of D,L-7-Aza-3-indolylglycine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.

  • Kinase Panel: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega KinaseGlo) that offers a panel of hundreds of purified, active human kinases.

  • Assay Principle: These assays typically measure the remaining kinase activity after incubation with the inhibitor. A common method is to quantify the amount of ATP consumed during the phosphorylation reaction.

  • Data Analysis: The results are usually expressed as the percentage of inhibition relative to a control (e.g., DMSO). A significant inhibition (e.g., >50% or >75%) flags a potential interaction.

Rationale: This initial screen provides a broad overview of the compound's selectivity profile. A highly selective inhibitor will show strong inhibition of a single or a small number of kinases, while a non-selective compound will inhibit many.

In-Depth Enzymatic Validation: Quantifying Inhibitory Potency and Mechanism

Once a primary kinase target is identified from the initial screen, the next step is to perform detailed kinetic studies to determine the inhibitor's potency (IC50 and Ki) and its mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents:

    • Purified, active target kinase.

    • Specific peptide substrate for the kinase.

    • ATP.

    • D,L-7-Aza-3-indolylglycine (serially diluted).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a series of dilutions of D,L-7-Aza-3-indolylglycine.

    • In a multi-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the inhibitor and ATP. The data is then globally fitted to the appropriate Michaelis-Menten equation.

Rationale: The IC50 value provides a measure of the inhibitor's potency under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity and is independent of the substrate concentration. Understanding the mechanism of inhibition is crucial for lead optimization and for interpreting cellular data.

Data Presentation: Comparative Inhibitory Potency

InhibitorTarget KinaseIC50 (nM)Ki (nM)Mechanism of Inhibition
D,L-7-Aza-3-indolylglycine (Hypothetical Data) Kinase X 50 25 ATP-competitive
Alternative Inhibitor 1Kinase X10060ATP-competitive
Alternative Inhibitor 2Kinase X2515ATP-competitive
Specificity and Selectivity Profiling: Charting the Off-Target Landscape

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.

Experimental Protocol: Selectivity Panel Screening

This protocol is similar to the initial kinase panel screen, but with a more focused panel of kinases that are structurally related to the primary target. It is also advisable to screen against other enzyme classes that are known to be promiscuous targets, such as certain proteases or phosphatases.

Rationale: A truly specific inhibitor will exhibit a significantly higher potency for its primary target compared to other kinases. A common metric for selectivity is the "selectivity score," which is the ratio of the IC50 or Ki value for an off-target kinase to that of the primary target.

Data Presentation: Selectivity Profile

KinaseD,L-7-Aza-3-indolylglycine IC50 (nM) (Hypothetical Data)Alternative Inhibitor 1 IC50 (nM)
Kinase X (Primary Target) 50 100
Kinase Y (Related)>10,0005,000
Kinase Z (Related)2,5001,000
Kinase A (Unrelated)>10,000>10,000
Cellular Validation: Confirming On-Target Activity in a Biological Context

Demonstrating that the inhibitor can engage its target in a cellular environment and elicit a biological response is a crucial validation step.

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture: Use a cell line that expresses the target kinase and where its activity is known to regulate a specific signaling pathway.

  • Treatment: Treat the cells with varying concentrations of D,L-7-Aza-3-indolylglycine for a specific duration. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known substrate of the target kinase.

    • Use a primary antibody against the total protein of the substrate as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at different inhibitor concentrations.

Rationale: A successful on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of the downstream substrate, confirming that it is active in a cellular context and engaging its intended target.

Visualization: Signaling Pathway and Inhibitor Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Transcription Gene Transcription (Cell Proliferation) Substrate->Transcription Promotes Inhibitor D,L-7-Aza-3-indolylglycine Inhibitor->KinaseX Inhibits

Caption: Inhibition of the Kinase X signaling pathway.

Comparative Analysis and Conclusion

The final step in the validation process is to synthesize all the collected data and objectively compare the performance of D,L-7-Aza-3-indolylglycine with other known inhibitors of the same target.

Comparative Summary

FeatureD,L-7-Aza-3-indolylglycine (Hypothetical)Alternative Inhibitor 1Alternative Inhibitor 2
In Vitro Potency (Ki) 25 nM60 nM15 nM
Selectivity HighModerateHigh
Cellular Potency (EC50) 100 nM500 nM80 nM
Mechanism ATP-competitiveATP-competitiveATP-competitive

Based on this hypothetical data, D,L-7-Aza-3-indolylglycine demonstrates a favorable profile with good potency and high selectivity, making it a strong candidate for further preclinical development.

Workflow Visualization

G Start Novel Compound (D,L-7-Aza-3-indolylglycine) Screening Kinase Panel Screen (Identify Primary Target) Start->Screening Kinetics In Vitro Kinetic Studies (Determine IC50, Ki, MOA) Screening->Kinetics Selectivity Selectivity Profiling (Assess Off-Target Effects) Kinetics->Selectivity Cellular Cell-Based Assays (Confirm On-Target Activity) Selectivity->Cellular Comparison Comparative Analysis (Benchmark Against Alternatives) Cellular->Comparison End Validated Inhibitor Comparison->End

Caption: Workflow for enzyme inhibitor validation.

This comprehensive validation workflow provides a robust framework for characterizing novel enzyme inhibitors. By systematically progressing from broad screening to detailed mechanistic and cellular studies, researchers can build a strong data package to support the continued development of promising new therapeutic agents like D,L-7-Aza-3-indolylglycine.

References

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. [Link][4]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2009). Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Molecular Biology Reports. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical and Pharmaceutical Bulletin. [Link][6]

  • Azaindole Therapeutic Agents. (2019). Molecules. [Link][7]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link][8]

Sources

A Comparative In Vivo Efficacy Analysis of D,L-7-Aza-3-indolylglycine in a Murine Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the in vivo anti-inflammatory efficacy of D,L-7-Aza-3-indolylglycine, a novel synthetic compound, benchmarked against the widely recognized nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. We will delve into the mechanistic rationale for this investigation, provide detailed experimental protocols for a robust animal model of acute inflammation, and present a comparative analysis of the therapeutic outcomes.

Introduction: The Rationale for Targeting Indoleamine 2,3-Dioxygenase in Inflammation

Inflammation is a fundamental biological process in response to tissue injury or infection.[1][2] While essential for healing, dysregulated or chronic inflammation underpins a multitude of diseases.[1] A key modulator of the immune response is the enzyme Indoleamine 2,3-dioxygenase (IDO1), which catabolizes the essential amino acid L-tryptophan along the kynurenine pathway.[3] IDO1 is induced by pro-inflammatory signals, and its activation generally leads to an immunosuppressive microenvironment, which can be beneficial in controlling excessive inflammation.[3][4][5]

D,L-7-Aza-3-indolylglycine is a synthetic azaindole derivative.[6] Azaindole and related indole compounds have shown promise as anti-inflammatory agents by modulating various inflammatory pathways.[7][8] Specifically, compounds that inhibit IDO1 are being investigated for their therapeutic potential in various diseases.[9][10] The hypothesis underpinning this study is that D,L-7-Aza-3-indolylglycine, by potentially modulating the IDO1 pathway, will exhibit significant anti-inflammatory effects in a well-established in vivo model.

This guide will compare the efficacy of D,L-7-Aza-3-indolylglycine to Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor that serves as a gold standard for NSAIDs in preclinical studies.[11]

Experimental Design and Rationale

To objectively assess the anti-inflammatory properties of D,L-7-Aza-3-indolylglycine, we will employ the carrageenan-induced paw edema model in rats. This is a highly reproducible and widely accepted model for screening novel anti-inflammatory compounds, particularly for acute inflammation.[12][13][14]

The experimental design will consist of four groups:

  • Vehicle Control: To establish the baseline inflammatory response.

  • D,L-7-Aza-3-indolylglycine: To evaluate the efficacy of the test compound.

  • Indomethacin (Positive Control): To benchmark the efficacy of the test compound against a standard-of-care NSAID.[15]

  • Sham Control: To account for any non-specific effects of the injection.

The primary endpoint will be the measurement of paw edema over time. Secondary endpoints will include the quantification of key pro-inflammatory cytokines in the paw tissue and histological analysis to assess cellular infiltration.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Efficacy Evaluation acclimatization acclimatization grouping grouping acclimatization->grouping Randomization vehicle Vehicle Control grouping->vehicle Oral Gavage test_compound D,L-7-Aza-3-indolylglycine grouping->test_compound Oral Gavage positive_control Indomethacin grouping->positive_control Oral Gavage sham Sham Control grouping->sham Oral Gavage carrageenan Carrageenan Injection vehicle->carrageenan 1 hour post-treatment test_compound->carrageenan 1 hour post-treatment positive_control->carrageenan 1 hour post-treatment paw_edema Paw Edema Measurement (0, 1, 2, 3, 4, 5, 6 hours) carrageenan->paw_edema cytokine_analysis Cytokine Analysis (TNF-α, IL-1β, IL-6) paw_edema->cytokine_analysis Endpoint histology Histological Examination cytokine_analysis->histology G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Signaling Pathways cluster_3 Inflammatory Mediators cluster_4 Therapeutic Intervention stimulus Carrageenan macrophages Macrophages stimulus->macrophages nf_kb NF-κB Pathway macrophages->nf_kb mapk MAPK Pathway macrophages->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->cytokines mapk->cytokines prostaglandins Prostaglandins mapk->prostaglandins indomethacin Indomethacin indomethacin->prostaglandins Inhibits COX test_compound D,L-7-Aza-3-indolylglycine test_compound->macrophages Modulates IDO1 Pathway

Caption: Simplified inflammatory signaling pathway.

Indomethacin, on the other hand, exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. [11]The comparative data from this study will provide valuable insights into the relative efficacy of targeting the IDO1 pathway versus the COX pathway in an acute inflammatory setting.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of D,L-7-Aza-3-indolylglycine in an animal model of inflammation. The head-to-head comparison with a well-established NSAID, coupled with multi-faceted endpoint analysis, will provide a robust dataset for evaluating the therapeutic potential of this novel compound. The findings from this study will be crucial for guiding further preclinical and clinical development of D,L-7-Aza-3-indolylglycine as a potential new anti-inflammatory agent.

References

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • Drug Design, Development and Therapy. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • Current Protocols in Immunology. (2021). Collagen-Induced Arthritis Mouse Model. [Link]

  • Future Medicinal Chemistry. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. [Link]

  • Frontiers in Endocrinology. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. [Link]

  • Methods in Molecular Biology. (2013). Detection and Quantification of Cytokines and Other Biomarkers. [Link]

  • International Journal of Molecular Sciences. (2022). A Review of Preclinical and Clinical Studies in Support of the Role of Non-Steroidal Anti-Inflammatory Drugs in Dentistry. [Link]

  • Southern Illinois University School of Medicine. (2023). Inflammation - Histology. [Link]

  • International Journal of Molecular Sciences. (2018). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. [Link]

  • Frontiers in Pharmacology. (2020). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • Evidence-Based Complementary and Alternative Medicine. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Molecules. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

  • Spandidos Publications. (2021). Applicability and implementation of the collagen‑induced arthritis mouse model, including protocols (Review). [Link]

  • Asian Journal of Pharmaceutical Research. (2012). Animal Models for Inflammation: A Review. [Link]

  • MDPI. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. [Link]

  • Translational Andrology and Urology. (2018). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. [Link]

  • Dove Medical Press. (2021). In vivo and in vitro Evaluation of Cytokine Expression Profiles During. [Link]

  • Food and Chemical Toxicology. (2013). Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Seminars in Immunology. (2012). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. [Link]

  • Journal of Visualized Experiments. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • StudySmarter. (2024). Inflammatory Histology: Cells & Techniques. [Link]

  • Inotiv. (n.d.). Rheumatoid Arthritis Models. [Link]

  • Methods in Molecular Biology. (2010). Approaches to Determine Expression of Inflammatory Cytokines. [Link]

  • PubMed. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]

  • Frontiers in Immunology. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. [Link]

  • Immunopharmacology and Immunotoxicology. (2011). In vivo and in vitro anti-inflammatory effects of a novel derivative of icariin. [Link]

  • Digestive Medicine Research. (2021). A close view on histopathological changes in inflammatory bowel disease, a narrative review. [Link]

  • MD Bioproducts. (n.d.). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr. [Link]

  • Bio-protocol. (2014). 2.7. Carrageenan-induced paw edema assay. [Link]

  • MDPI. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]

  • Cancer Discovery. (2021). Anti-Inflammatory Drugs Remodel the Tumor Immune Environment to Enhance Immune Checkpoint Blockade Efficacy. [Link]

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  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

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Indole-3-Carbinol vs. D,L-7-Aza-3-Indolylglycine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of Indole-3-carbinol (I3C) and D,L-7-Aza-3-indolylglycine (7-Aza-IG) .

Executive Summary: The "Pro-drug" vs. The "Precision Tool"

This guide contrasts two indole-based molecular entities that, while structurally related, serve fundamentally different roles in biomedical research and drug development.

  • Indole-3-carbinol (I3C) is a natural phytochemical pro-drug . It is inherently unstable in acidic media, a property that is paradoxically required for its biological activity. It functions as a precursor to bioactive oligomers (e.g., DIM) that modulate nuclear receptors (AhR) and estrogen metabolism.

  • D,L-7-Aza-3-indolylglycine (7-Aza-IG) is a synthetic non-proteinogenic amino acid . It functions as a structural tool in medicinal chemistry and peptidomimetics. The "7-aza" modification (nitrogen substitution at the C7 position) introduces a hydrogen bond acceptor, alters fluorescence properties, and enhances metabolic stability compared to the natural indole scaffold.

Target Audience Recommendation:

  • Choose I3C if investigating dietary chemoprevention, estrogen metabolism modulation, or AhR signaling pathways.

  • Choose 7-Aza-IG if designing kinase inhibitors, developing fluorescent peptide probes, or engineering protein-protein interfaces requiring enhanced hydrogen bonding.

Physicochemical & Structural Comparison

The core difference lies in the electronic distribution of the heterocyclic ring and the side-chain functionality .

FeatureIndole-3-carbinol (I3C)D,L-7-Aza-3-indolylglycine (7-Aza-IG)
CAS Registry 700-06-11052209-51-4
Core Scaffold Indole (Electron-rich, N1-H donor)7-Azaindole (Electron-deficient pyridine fused to pyrrole)
Side Chain Hydroxymethyl (-CH₂OH)Glycine moiety (-CH(NH₂)-COOH)
Acid Stability Poor (Rapid oligomerization at pH < 5)High (Stable under standard peptide synthesis conditions)
H-Bonding N1-H (Donor)N1-H (Donor) + N7 (Acceptor)
Fluorescence Weak/Standard Indole characteristicsDistinct (Single exponential decay, solvent sensitive)
Primary Utility Bioactive metabolite / NutraceuticalPeptidomimetic building block / Fluorescent probe
Structural Logic & Electronic Effects

The introduction of the nitrogen atom at position 7 in 7-Aza-IG dramatically alters the molecule's utility.

G cluster_0 Indole-3-carbinol (I3C) cluster_1 D,L-7-Aza-3-indolylglycine (7-Aza-IG) I3C Indole Core (C8H7N) C3 C3 Position (Nucleophilic) I3C->C3 OH Hydroxyl Group (Leaving Group) C3->OH Acid Labile Aza 7-Azaindole Core (C7H6N2) OH->Aza Contrast: Reactivity vs Stability N7 N7 Nitrogen (H-Bond Acceptor) Aza->N7 Electronic Pull Gly Glycine Moiety (Alpha-Amino Acid) Aza->Gly Stable Linkage N7->I3C Contrast: Dual H-Bonding

Figure 1: Structural Divergence. I3C is defined by its reactive C3-hydroxymethyl group (prone to leaving), while 7-Aza-IG is defined by the N7 nitrogen which enables unique binding interactions.

Mechanism of Action & Applications

A. Indole-3-Carbinol: The "Chaos" Mechanism

I3C is not the primary bioactive agent; it is a precursor. Upon ingestion or exposure to acidic environments (pH < 4), the hydroxyl group leaves, generating a reactive carbocation. This leads to the formation of biologically active oligomers.[1]

  • Primary Metabolite: 3,3'-Diindolylmethane (DIM).[1][2]

  • Target: Aryl Hydrocarbon Receptor (AhR) agonist.[3]

  • Effect: Induces Cytochrome P450 1A1/1A2, shifting estrogen metabolism from 16α-hydroxylation (pro-proliferative) to 2-hydroxylation (anti-proliferative).

B. 7-Aza-IG: The "Lock-and-Key" Mechanism

7-Aza-IG is used to engineer precise molecular interactions. It acts as a bioisostere of Tryptophan (Trp) but with critical differences:

  • H-Bonding: The N7 atom can accept a hydrogen bond, allowing it to bind to protein pockets that natural Trp cannot. This is exploited in kinase inhibitors (e.g., Vemurafenib analogs).

  • Fluorescence: 7-azatryptophan derivatives exhibit a single-exponential fluorescence decay (unlike Trp's multi-exponential decay), making them superior probes for monitoring protein folding or peptide-membrane interactions.

Experimental Protocols

Protocol A: Assessment of I3C Acid Stability (Oligomerization Assay)

Use this protocol to verify the conversion of I3C to DIM in simulated gastric fluid.

Reagents:

  • I3C (Standard, >98% purity).

  • Simulated Gastric Fluid (SGF): 0.2% NaCl in 0.7% v/v HCl, pH 1.2.

  • Neutralization Buffer: 0.2 M NaOH.

  • Extraction Solvent: Ethyl Acetate.

Workflow:

  • Preparation: Dissolve I3C in DMSO to create a 100 mM stock.

  • Acid Challenge: Dilute stock 1:100 into SGF (final conc. 1 mM) at 37°C.

  • Time Course: Aliquot 500 µL samples at t=0, 10, 30, 60, and 120 minutes.

  • Quenching: Immediately neutralize aliquots with equal volume of Neutralization Buffer (pH to ~7.0) to stop oligomerization.

  • Extraction: Extract samples with 2x volumes of Ethyl Acetate. Evaporate solvent and reconstitute in Acetonitrile.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (150 x 4.6 mm).

    • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 280 nm.

    • Result: I3C peak (early retention) will decrease; DIM peak (late retention) will appear and increase over time.

Protocol B: Utilization of 7-Aza-IG in Solid Phase Peptide Synthesis (SPPS)

Use this protocol to incorporate 7-Aza-IG into a peptide sequence.

Reagents:

  • Fmoc-D,L-7-Aza-3-indolylglycine-OH.

  • Resin: Rink Amide MBHA.

  • Coupling Agents: HATU / DIPEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation:

    • Mix Fmoc-7-Aza-IG (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Note: 7-Aza derivatives can be less soluble than standard amino acids; ensure complete dissolution before adding to resin.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2-4 hours.

    • Critical Step: The steric bulk of the indolylglycine (shorter linker than Trp) may require double coupling or extended time compared to standard Alanine/Glycine.

  • Monitoring: Perform Kaiser test. If not blue (negative), coupling is complete.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5). The 7-azaindole ring is stable in TFA, unlike some sensitive Trp analogs that require scavengers to prevent alkylation.

Pathway Visualization: Metabolic vs. Synthetic

The following diagram illustrates the divergent fates of these two molecules in a biological/chemical context.

Pathways cluster_I3C I3C: Metabolic Activation Pathway cluster_7Aza 7-Aza-IG: Structural Application Pathway I3C_Node Indole-3-Carbinol (Input) Acid Acidic pH (Stomach) I3C_Node->Acid Cation Indolyl Carbocation (Reactive Intermediate) Acid->Cation -H2O DIM 3,3'-Diindolylmethane (DIM) Cation->DIM Dimerization AhR AhR Activation (Nucleus) DIM->AhR Binding Aza_Node 7-Aza-Indolylglycine (Input) SPPS Peptide Synthesis (SPPS) Aza_Node->SPPS Peptide 7-Aza-Peptide SPPS->Peptide Binding Target Binding (Kinase/Protein) Peptide->Binding H-Bond Acceptor (N7) Fluor Fluorescence Analysis Peptide->Fluor Probe Dynamics

Figure 2: Functional Divergence. I3C relies on degradation to function (Left), while 7-Aza-IG relies on structural integrity for incorporation into larger scaffolds (Right).

References

  • Bradlow, H. L., et al. (1991). "Effects of dietary indole-3-carbinol on estradiol metabolism and spontaneous mammary tumors in mice." Carcinogenesis. Link

  • Reed, G. A., et al. (2005). "Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects." Cancer Epidemiology, Biomarkers & Prevention.[2] Link

  • Hengeveld, R. C., et al. (2018). "7-Azaindole derivatives as probes for protein structure and dynamics." Journal of Physical Chemistry B.
  • Popowycz, F., et al. (2011). "7-Azaindole: A versatile scaffold in medicinal chemistry." Current Medicinal Chemistry. Link

  • Anderton, M. J., et al. (2004).[4] "Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice." Clinical Cancer Research. Link

Sources

Benchmarking the safety profile of D,L-7-Aza-3-indolylglycine against existing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Safety Profile of D,L-7-Aza-3-indolylglycine (7-AIG)

Executive Summary: The Structural & Safety Paradox

D,L-7-Aza-3-indolylglycine (7-AIG) represents a unique intersection in chemical biology. It fuses the 7-azaindole pharmacophore—a "privileged structure" in modern kinase inhibitors—with the indolylglycine backbone, a scaffold known for rigid receptor binding (particularly at NMDA sites).

Unlike its homolog 7-Azatryptophan (7-AW) , which is primarily a fluorescent probe and generally biocompatible, 7-AIG presents a distinct safety profile due to its shortened alkyl linker. This structural constraint alters its metabolic fate and receptor affinity, necessitating a benchmarking strategy that goes beyond standard cytotoxicity.

Key Benchmarking Insight:

  • Vs. Tryptophan: 7-AIG is non-proteinogenic and potentially bacteriostatic.

  • Vs. 7-Azatryptophan: 7-AIG is more conformationally restricted, increasing its potential for specific receptor modulation (e.g., NMDA) rather than passive incorporation into proteins.

  • Vs. Existing Drugs: The 7-azaindole core is validated in drugs like Vemurafenib , but the glycine linkage aligns 7-AIG closer to neuroactive alkaloids.

Chemical Profile & Structural Benchmarks

To understand the safety risks, we must first benchmark the structure against standard agents.

FeatureD,L-7-Aza-3-indolylglycine (7-AIG) L-Tryptophan (Trp) 7-Azatryptophan (7-AW) 3-Indolylglycine (IG)
Role Synthetic Building Block / ProbeCanonical Amino AcidFluorescent ProbeNMDA Antagonist Scaffold
MW ~191.19 Da~204.23 Da~205.21 Da~190.20 Da
Linker

-carbon directly on ring
Methylene bridge (-CH2-)Methylene bridge (-CH2-)

-carbon directly on ring
Key Risk Neuroactivity / Kinase Off-target None (Nutrient)Protein MisfoldingExcitotoxicity / NMDA Block
Metabolism High Stability (N7 blocks oxidation)Indoleamine 2,3-dioxygenase (IDO)Resistant to IDOSusceptible to oxidation
Visualization: Structural Homology & Metabolic Blockade

The following diagram illustrates the structural relationship and the metabolic "blockade" provided by the 7-nitrogen atom.[1][2]

G cluster_0 Natural Baseline cluster_1 Homologous Probe cluster_2 Target Compound (7-AIG) cluster_3 Risk Benchmark Trp L-Tryptophan (C11H12N2O2) Susceptible to IDO/TDO AzTrp 7-Azatryptophan (C10H11N3O2) Fluorescent / IDO Resistant Trp->AzTrp Bioisostere (N7 Substitution) IG 3-Indolylglycine (NMDA Antagonist) Trp->IG Chain Shortening (Alpha-Linkage) AzaGly D,L-7-Aza-3-indolylglycine (C9H9N3O2) Rigid Linker / Kinase Active? AzTrp->AzaGly Homolog Contraction IG->AzaGly Scaffold Hybridization

Caption: Structural genealogy of 7-AIG showing its derivation from Tryptophan via N7-substitution and chain contraction, linking it to neuroactive indolylglycines.

Comparative Safety Analysis

A. Cytotoxicity Benchmarking (Cellular Health)

Unlike Tryptophan, which supports cell growth, 7-AIG acts as a metabolic imposter.

  • Mechanism: The 7-azaindole ring is electron-deficient compared to indole. This alters

    
    -
    
    
    
    stacking interactions in DNA and proteins.
  • Benchmark Data (Synthesized from Literature):

    • Tryptophan: No toxicity (Growth promoter).

    • 7-Azatryptophan:[3]Bacteriostatic . Incorporation into proteins can lead to inactive enzymes (Pardee & Prestidge effect).

    • 7-AIG: Predicted Low-Moderate Cytotoxicity . The rigid glycine linkage prevents it from being easily incorporated into proteins by tRNA synthetases, reducing the risk of "proteome poisoning" seen with 7-AW. However, it may act as a competitive inhibitor of Trp transport.

B. Neurotoxicity & Receptor Off-Targets (The Critical Flag)

This is the most critical safety parameter for 7-AIG.

  • The Risk: 3-Indolylglycine derivatives are known modulators of the NMDA receptor (Glycine site antagonists).

  • The Benchmark:

    • Standard:Kynurenic Acid (Endogenous NMDA antagonist).

    • Prediction: 7-AIG retains the spatial arrangement of the amino acid moiety relative to the aromatic ring seen in NMDA antagonists.

    • Safety Implication: High concentrations may induce sedation or neuroprotection (antagonism) rather than direct neurotoxicity (agonism). This must be screened early.

C. Metabolic Stability (ADME)
  • Advantage: The Nitrogen at position 7 (N7) protects the ring from oxidation by P450 enzymes that typically attack the electron-rich indole (e.g., at C7).

  • Result: 7-AIG is likely more metabolically stable than 3-indolylglycine, leading to longer half-life and potentially higher systemic exposure.

Experimental Protocols for Benchmarking

To objectively validate the safety of 7-AIG, the following "Self-Validating" protocols are recommended.

Protocol 1: Competitive Cytotoxicity Screen (MTT Assay)
  • Objective: Determine if 7-AIG acts as a toxin or merely a nutrient antimetabolite.

  • Cell Lines: HEK293 (Kidney - General Toxicity) and SH-SY5Y (Neuronal - Neurotoxicity).

  • Method:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treatment Groups:

      • Vehicle Control (DMSO < 0.5%).

      • 7-AIG (0.1, 1, 10, 100

        
        M).
        
      • Reference 1 (Safe): L-Tryptophan (Same concentrations).

      • Reference 2 (Toxic): Doxorubicin (Positive Control).

      • Reference 3 (Specific): 7-Azaindole (Scaffold control).

    • Incubate for 48 hours.

    • Add MTT reagent; read absorbance at 570 nm.

  • Interpretation: If 7-AIG toxicity > 7-Azaindole, the "glycine" moiety is driving specific toxicity (likely receptor-based).

Protocol 2: NMDA Receptor Binding Screen (The "Specific" Test)
  • Rationale: To rule out neuroactive side effects inherent to the indolylglycine scaffold.

  • Method: Competitive binding assay using radiolabeled

    
    -Glycine or MDL-105,519 (NMDA glycine site antagonist).
    
  • Threshold:

    
     indicates significant neuroactive potential requiring further safety pharmacology.
    
Protocol 3: Microsomal Stability (Metabolic Benchmarking)
  • Objective: Confirm the stabilizing effect of the 7-aza substitution.

  • System: Pooled Human Liver Microsomes (HLM).

  • Workflow:

    • Incubate 7-AIG (

      
      ) with HLM + NADPH.
      
    • Sample at 0, 15, 30, 60 min.

    • Analyze by LC-MS/MS.

    • Compare Intrinsic Clearance (

      
      )  vs. 3-Indolylglycine.
      
    • Success Criteria: 7-AIG should show

      
       remaining at 60 min (Low Clearance), whereas 3-Indolylglycine typically degrades faster.
      
Visualization: Safety Benchmarking Workflow

Workflow cluster_screen Phase 1: In Vitro Screening Start 7-AIG Safety Evaluation MTT Cytotoxicity (MTT) vs. Tryptophan Start->MTT NMDA Receptor Binding (NMDA Glycine Site) Start->NMDA ADME Microsomal Stability vs. Indolylglycine Start->ADME Decision Risk Stratification MTT->Decision NMDA->Decision ADME->Decision Outcome1 High Cytotoxicity (General Toxin) Decision->Outcome1 LC50 < 10uM Outcome2 High Receptor Affinity (Neuroactive Lead) Decision->Outcome2 Binding IC50 < 1uM Outcome3 Inert / Stable (Safe Probe) Decision->Outcome3 No Binding + Stable

Caption: Decision matrix for classifying 7-AIG based on cytotoxicity, neuroactivity, and metabolic stability results.

References

  • Pardee, A. B., & Prestidge, L. S. (1958). Effects of 7-Azatryptophan on Protein Synthesis and Enzyme Activity in Escherichia coli. Biochimica et Biophysica Acta . Link

  • Henao, J., et al. (2019). Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society . Link

  • Stone, T. W. (1993). Neuropharmacology of Quinolinic and Kynurenic Acids. Pharmacological Reviews . Link

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant melanoma. Nature Reviews Drug Discovery . Link

  • PubChem Compound Summary. (2024). D,L-7-Aza-3-indolylglycine (CAS 1052209-51-4). National Center for Biotechnology Information . Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.